CC0651
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCBTNCWNRCBGX-YTQUADARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CC0651: A Technical Guide to a Selective Chemical Probe for Cdc34A Function
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulatory pathway in eukaryotic cells, controlling the degradation of a vast number of proteins involved in processes such as cell cycle progression, signal transduction, and apoptosis.[1][2] The specificity of this system is largely determined by the interplay between ubiquitin-conjugating enzymes (E2s) and ubiquitin ligases (E3s). Cdc34A (also known as UBE2R1) is a key E2 enzyme that collaborates with the Cullin-RING Ligase (CRL) superfamily of E3s, particularly the SCF (Skp1-Cul1-F-box) complexes, to catalyze the formation of lysine 48-linked polyubiquitin chains, which targets substrates for proteasomal degradation.[1][3][4][5] Given its central role in regulating the stability of numerous oncoproteins and cell cycle regulators, Cdc34A has emerged as a compelling target for therapeutic intervention.[6][7]
CC0651 was identified as a first-in-class, selective, allosteric inhibitor of human Cdc34A.[3] It functions not by targeting the active site cysteine, but through a novel mechanism of action, making it an invaluable tool for dissecting the specific functions of Cdc34A. This technical guide provides a comprehensive overview of this compound, its mechanism, quantitative data, and detailed experimental protocols for its use as a chemical probe.
Mechanism of Action: A Molecular "Glue"
This compound exhibits a unique allosteric mechanism of inhibition. Instead of competing with ubiquitin at the catalytic site, it binds to a cryptic pocket on the surface of Cdc34A, distant from the active site.[3][4] This binding event induces a conformational change in the enzyme.
The most critical aspect of its mechanism is that this compound traps a normally weak and transient, non-covalent interaction between Cdc34A and a donor ubiquitin molecule.[8][9] This results in the formation of a stable ternary complex: This compound-Cdc34A-Ubiquitin .[8][10] By acting as a "molecular glue," this compound locks the E2-ubiquitin complex in an inactive conformation, which prevents the discharge of ubiquitin from the Cdc34A active site to a substrate protein.[3][4] This effectively halts the ubiquitination cascade.
Notably, this compound does not significantly interfere with the interaction between Cdc34A and the E1 activating enzyme or the Cullin-RING E3 ligase.[3][11] Its inhibitory effect is specific to the ubiquitin discharge step.
References
- 1. Multimodal Mechanism of Action for the Cdc34 Acidic Loop: A CASE STUDY FOR WHY UBIQUITIN-CONJUGATING ENZYMES HAVE LOOPS AND TAILS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insight Into the Role of the Cdc34 Ubiquitin-Conjugating Enzyme in Cell Cycle Regulation via Ace2 and Sic1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC34 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of ubiquitination in tumorigenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Confocal Scanning Protein–Protein Interaction Assay (PPI-CONA) Reveals Exceptional Selectivity and Specificity of this compound, a Small Molecule Binding Enhancer of the Weak Interaction between the E2 Ubiquitin-Conjugating Enzyme CDC34A and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CC0651: A Molecular Bridge Inhibiting Cell Cycle Progression
An In-depth Technical Guide on the Mechanism and Impact of CC0651 on Cell Cycle Regulation
Executive Summary
This compound is a novel small molecule that has garnered significant interest within the research and drug development communities for its unique approach to inhibiting cell proliferation. Unlike traditional kinase inhibitors, this compound functions as a selective, allosteric inhibitor of the E2 ubiquitin-conjugating enzyme, Cdc34A. By binding to a cryptic pocket on Cdc34A, this compound stabilizes the transient interaction between Cdc34A and ubiquitin, effectively trapping them in a non-productive complex. This molecular "glue" mechanism impedes the transfer of ubiquitin to substrate proteins, leading to the accumulation of key cell cycle regulators. Foremost among these is the cyclin-dependent kinase (CDK) inhibitor p27Kip1, a critical tumor suppressor that governs the G1/S phase transition. The stabilization of p27Kip1 by this compound results in cell cycle arrest and a potent anti-proliferative effect in cancer cell lines, highlighting its potential as a therapeutic agent. This technical guide will delve into the core mechanism of this compound, its impact on cell cycle regulation, and provide detailed experimental protocols for studying its effects.
Core Mechanism of Action
This compound exerts its biological effects through a novel allosteric inhibition mechanism targeting the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway responsible for the degradation of a vast array of proteins, thereby controlling numerous cellular processes, including cell cycle progression.
The ubiquitination cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). This compound specifically targets the E2 enzyme Cdc34A.[1] Instead of competing for the active site, this compound binds to a previously unknown cryptic pocket on the surface of Cdc34A.[2] This binding event has a profound conformational consequence: it stabilizes a naturally weak and transient interaction between Cdc34A and a donor ubiquitin molecule.[1]
The structure of the ternary complex of this compound-Cdc34A-ubiquitin reveals that this compound acts as a molecular bridge, engaging a composite binding pocket formed by both Cdc34A and ubiquitin.[1] This stabilization of the Cdc34A-ubiquitin complex sterically hinders the catalytic transfer of ubiquitin to substrate proteins, a crucial step in their subsequent degradation by the proteasome.[1] It is important to note that this compound does not inhibit the initial charging of Cdc34A with ubiquitin by the E1 enzyme.[2]
A key E3 ligase complex that utilizes Cdc34A is the SCF (Skp1-Cul1-F-box) complex. In particular, the SCFSkp2 complex is responsible for the ubiquitination and subsequent degradation of the CDK inhibitor p27Kip1.[3][4] By inhibiting Cdc34A's ability to transfer ubiquitin, this compound effectively blocks the function of the SCFSkp2 complex, leading to the accumulation of p27Kip1.[2][3]
Impact on Cell Cycle Regulation
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[5]
The accumulation of p27Kip1 is the primary mechanism by which this compound regulates the cell cycle.[2][3] p27Kip1 is a potent inhibitor of CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for progression through the G1/S checkpoint.[6] By binding to and inactivating these CDK complexes, the elevated levels of p27Kip1 induced by this compound prevent the phosphorylation of key substrates required for the initiation of DNA replication. This leads to a robust arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[4][7]
The stabilization of p27Kip1 and subsequent G1 arrest is a well-documented anti-cancer strategy.[8] The ability of this compound to induce this effect through a novel mechanism of E2 enzyme inhibition makes it a promising candidate for further investigation in oncology drug development.[3][8]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound, providing a concise overview of its potency and cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for p27Kip1 ubiquitination | 1.72 µM | In vitro ubiquitination assay | [9][10] |
| IC50 for cell proliferation | ~30 µM | PC-3 (prostate cancer) | |
| EC50 for Cdc34ACAT binding | 267 µM | In vitro binding assay | |
| EC50 for Cdc34ACAT binding (in the presence of ubiquitin) | 19 µM | In vitro binding assay | |
| IC50 for SCF ubiquitination (β-Catenin substrate) | 18 ± 1 µM | In vitro ubiquitination assay | [10] |
Experimental Protocols
In Vitro p27Kip1 Ubiquitination Assay
This protocol describes a method to assess the inhibitory effect of this compound on the ubiquitination of p27Kip1.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human Cdc34A (E2 enzyme)
-
Recombinant human SCFSkp2/Cks1 complex (E3 ligase)
-
Recombinant human phospho-p27Kip1 (substrate)
-
Biotinylated ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
384-well protein A plates
-
Anti-p27Kip1 antibody
-
Streptavidin-conjugated detection reagent (e.g., HRP or a fluorescent probe)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 40 nM), Cdc34A (e.g., 5 µM), SCFSkp2/Cks1 (e.g., 25 nM), and phospho-p27Kip1 (e.g., 40 nM) in ubiquitination reaction buffer.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the ubiquitination reaction by adding biotinylated ubiquitin (e.g., 27.8 µM) and ATP (e.g., 0.5 mM).
-
Incubate the reaction at a controlled temperature (e.g., 23°C) for a defined period (e.g., 3 hours).
-
Stop the reaction by adding a suitable assay diluent.
-
Transfer the reaction mixture to a 384-well protein A plate pre-coated with an anti-p27Kip1 antibody and incubate for 1 hour to capture the substrate.
-
Wash the plate multiple times with a wash buffer (e.g., 10 mM Tris-HCl pH 7.6, 0.05% Tween20).
-
Add a streptavidin-conjugated detection reagent to detect the biotinylated ubiquitin attached to the captured p27Kip1.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value of this compound by plotting the signal intensity against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to determine the effect of this compound on the cell cycle phase distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to that of control-treated cells.
Visualizations
Caption: Mechanism of action of this compound on the ubiquitin-proteasome pathway and cell cycle control.
Caption: Experimental workflow for analyzing the effect of this compound on the cell cycle.
References
- 1. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. The role of ubiquitination in tumorigenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. progenra.com [progenra.com]
- 9. This compound | CAS:1319207-44-7 | E2 enzyme inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. glpbio.com [glpbio.com]
Structural basis for CC0651 inhibition of Cdc34A
An In-depth Technical Guide on the Structural Basis for CC0651 Inhibition of Cdc34A
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. The E2 ubiquitin-conjugating enzyme Cdc34A is a key component of the UPS, mediating the ubiquitination of hundreds of proteins in concert with cullin-RING E3 ligases (CRLs). This technical guide provides a detailed examination of the structural and molecular basis by which the small molecule this compound inhibits Cdc34A. Unlike traditional active-site inhibitors, this compound functions as an allosteric inhibitor, stabilizing a transient, low-affinity interaction between Cdc34A and ubiquitin. This unique "molecular glue" mechanism traps the E2-ubiquitin complex, preventing the transfer of ubiquitin to substrates and thereby disrupting downstream cellular signaling. This document synthesizes crystallographic, biophysical, and biochemical data to provide a comprehensive overview for researchers in drug discovery and molecular biology.
Introduction: Targeting the E2 Ubiquitin-Conjugating Enzyme Cdc34A
The covalent attachment of ubiquitin to substrate proteins, a process known as ubiquitination, is a pivotal post-translational modification that governs protein stability, localization, and activity. This process is executed by a sequential enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[1] The E2 enzyme Cdc34A (also known as UBE2R1) plays an essential role in cell cycle progression by targeting key regulators, such as the cyclin-dependent kinase inhibitor p27Kip1, for degradation via the SCF (Skp1-Cul1-F-box) family of E3 ligases.[2][3][4] Given its central role, Cdc34A has emerged as an attractive target for therapeutic intervention.
The small molecule this compound was identified as a selective inhibitor of human Cdc34A.[2][5] It effectively inhibits the proliferation of human cancer cell lines and leads to the accumulation of Cdc34A substrates like p27.[2][6] The inhibitory mechanism of this compound is unconventional. It binds to a cryptic, allosteric pocket on the surface of Cdc34A, distant from the active site cysteine, and acts not by blocking enzyme interactions but by stabilizing a native, yet weak, protein-protein interface.[2][7]
Mechanism of Action: A Molecular Glue Approach
The core mechanism of this compound is the stabilization of a transient, low-affinity interaction between Cdc34A and the donor ubiquitin molecule.[7] In the absence of the inhibitor, this interaction is weak and serves to position ubiquitin for optimal catalytic transfer. This compound acts as a molecular glue, trapping this weak interaction and forming a stable ternary complex consisting of this compound, Cdc34A, and ubiquitin.[7][8]
This stabilization has two primary consequences:
-
It prevents the discharge of ubiquitin from the Cdc34A active site to the acceptor lysine residues on a substrate protein.[2][5]
-
It suppresses the spontaneous hydrolysis of the labile Cdc34A-ubiquitin thioester intermediate.[7][8][9]
Crucially, this compound does not overtly affect the interaction between Cdc34A and the E1 activating enzyme or the RING domain subunit of the E3 ligase.[2][5] The inhibitory action is specifically targeted at the final step of ubiquitin transfer.
Structural Basis of Inhibition
The crystal structure of the ternary this compound-Cdc34A-ubiquitin complex (PDB ID: 4MDK) provides a high-resolution view of the inhibitory mechanism.[7][8] The structure reveals that this compound inserts into a cryptic, composite binding pocket formed at the interface of Cdc34A and ubiquitin.[7][8] This pocket is not fully formed by either protein alone, explaining why this compound's binding affinity is dramatically enhanced in the presence of ubiquitin.[7]
The inhibitor makes contacts with residues from both Cdc34A and ubiquitin, effectively "gluing" them together.[7] Regions of the this compound molecule that are solvent-exposed when bound only to Cdc34A become shielded by ubiquitin in the ternary complex.[7] This ternary structure has been validated as a guide for structure-activity relationship (SAR) studies, demonstrating that modifications to this compound that would sterically clash with ubiquitin abolish its inhibitory activity.[7]
Quantitative Data on this compound-Cdc34A Interaction
Biophysical and biochemical assays have quantified the binding affinity and inhibitory potency of this compound. The data clearly show a cooperative binding mechanism where the presence of ubiquitin significantly enhances the affinity of this compound for Cdc34A.
Table 1: Binding Affinity Data for this compound
| Assay | Components | Parameter | Value | Reference |
| NMR Titration | This compound + Cdc34ACAT | EC50 | 267 µM | [7] |
| NMR Titration | This compound + Cdc34ACAT + Ubiquitin | EC50 | 19 µM | [7] |
| TR-FRET | This compound + Cdc34AFL + Ubiquitin | EC50 | 14 ± 2 µM | [7] |
Table 2: In Vitro Inhibition Data for this compound
| Assay | Substrate | Parameter | Value | Reference |
| SCF Ubiquitination | β-Catenin Peptide | IC50 | 18 ± 1 µM | [7] |
| Cell Growth | T. brucei cells | IC50 | 21.38 µM | [10] |
Key Experimental Methodologies
The elucidation of the this compound inhibitory mechanism relied on a combination of structural biology, biophysical, and biochemical techniques.
X-Ray Crystallography
-
Objective: To determine the three-dimensional structure of the this compound-Cdc34A-ubiquitin ternary complex.
-
Protocol:
-
Protein Solution Preparation: A solution was prepared containing 1.2 mM this compound, 900 µM of the Cdc34A catalytic domain (Cdc34ACAT), and 900 µM ubiquitin.[7]
-
Crystallization: Crystals were grown at 20°C using the hanging drop vapor diffusion method. 1 µL of the protein solution was mixed with 1 µL of a well solution containing 28% PEG3350 and 0.1 M HEPES pH 7.0.[7]
-
Cryoprotection and Data Collection: A single crystal was soaked in the well solution supplemented with 20% glycerol for cryoprotection. Diffraction data were collected at 100°K.[7]
-
Structure Solution: Molecular replacement was performed using existing structures of Cdc34A (PDB 2OB4) and ubiquitin (PDB 1FXT) as search models.[7]
-
NMR Spectroscopy
-
Objective: To quantify the binding affinity of this compound to Cdc34A in the presence and absence of ubiquitin.
-
Protocol:
-
Sample Preparation: All NMR samples were prepared in a buffer of 30 mM HEPES (pH 7.3-7.5), 100 mM NaCl, 1 mM DTT, and 10% D2O.[7]
-
Data Acquisition: 1H, 15N-HSQC spectra were recorded for 15N-labeled ubiquitin or Cdc34A upon titration with unlabeled binding partners and/or this compound.[7]
-
Data Analysis: Binding affinities (EC50) were determined by monitoring chemical shift perturbations (CSP). CSPs were calculated as a weighted average using the formula: CSP = [ (δHN)2 + (δN/5)2 ]1/2.[7]
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
-
Objective: To confirm the cooperative binding effect of this compound on the Cdc34A-ubiquitin interaction at dilute concentrations.
-
Protocol:
-
Reagent Labeling: Cdc34A and ubiquitin are fluorescently labeled with a suitable FRET donor-acceptor pair (e.g., terbium chelate and a fluorescent protein).
-
Assay Execution: Labeled Cdc34A and ubiquitin are mixed in an assay buffer in the presence of varying concentrations of this compound.
-
Signal Detection: The TR-FRET signal is measured, which increases as the inhibitor brings the labeled proteins into closer proximity, enhancing energy transfer.
-
Data Analysis: The resulting data are plotted against the this compound concentration to calculate an EC50 value for the potentiation of the interaction.[7]
-
In Vitro Ubiquitination Assay
-
Objective: To measure the inhibitory activity (IC50) of this compound on SCF-mediated ubiquitination.
-
Protocol:
-
Reaction Mixture: A reaction is assembled containing E1 enzyme, Cdc34A (E2), a specific SCF E3 ligase complex (e.g., SCFβ-TrCP), ATP, ubiquitin, and a substrate (e.g., a β-Catenin-derived peptide).[7]
-
Inhibitor Addition: Varying concentrations of this compound (or DMSO as a control) are added to the reaction mixtures.
-
Reaction and Quenching: The reactions are incubated at a set temperature (e.g., 30°C) to allow for ubiquitination and then quenched.
-
Analysis: The formation of polyubiquitinated substrate is quantified. This can be done using various methods, such as SDS-PAGE followed by western blotting with an anti-ubiquitin antibody or by using fluorescently labeled ubiquitin and measuring fluorescence polarization.
-
IC50 Determination: The extent of inhibition at each this compound concentration is calculated relative to the control, and the data are fitted to a dose-response curve to determine the IC50 value.[7]
-
Conclusion and Future Directions
The inhibition of Cdc34A by this compound represents a paradigm shift in targeting E2 enzymes. By acting as a molecular glue to stabilize a weak protein-protein interaction, this compound exploits a novel allosteric mechanism that confers selectivity and avoids direct competition at the highly conserved active site.[7][8] The structural and quantitative data presented herein provide a robust foundation for the rational design of next-generation inhibitors. The ternary complex structure, in particular, serves as an invaluable template for structure-based drug discovery efforts aimed at improving the potency and pharmacokinetic properties of this compound analogs.[7] This strategy of stabilizing transient enzyme-ubiquitin interfaces may be a broadly applicable approach for selectively targeting other enzymes within the ubiquitin-proteasome system, opening new avenues for therapeutic development.
References
- 1. CDC34 | SGD [yeastgenome.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. CDC34 - Wikipedia [en.wikipedia.org]
- 4. CDC34 cell division cycle 34, ubiquitin conjugating enzyme [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. The ubiquitin-conjugating enzyme CDC34 is essential for cytokinesis in contrast to putative subunits of a SCF complex in Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]
Allosteric Inhibition of E2 Ubiquitin-Conjugating Enzymes: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. While significant efforts have been made to target E1 activating and E3 ligase enzymes, the E2 ubiquitin-conjugating enzymes have emerged as a promising, yet challenging, class of drug targets. Allosteric inhibition presents a novel and attractive strategy to modulate E2 enzyme activity with high specificity, overcoming the difficulties associated with targeting the highly conserved active site. This guide provides a comprehensive overview of the allosteric inhibition of E2 enzymes by small molecules, with a focus on quantitative data, experimental protocols, and the visualization of key pathways and workflows.
Core Concepts in Allosteric E2 Inhibition
Allosteric inhibitors bind to a site on the E2 enzyme that is distinct from the catalytic cysteine active site. This binding event induces a conformational change in the enzyme, which in turn modulates its activity. This can occur through various mechanisms, such as preventing the transfer of ubiquitin from the E1 enzyme, inhibiting the interaction with an E3 ligase, or altering the E2 enzyme's dynamics to a less active state. This approach offers the potential for greater selectivity compared to active site inhibitors, as allosteric sites are generally less conserved across the E2 enzyme family.
Quantitative Data on Small Molecule Allosteric Inhibitors of E2 Enzymes
The following table summarizes the quantitative data for known small molecule allosteric inhibitors of various E2 enzymes. This data is crucial for comparing the potency and affinity of these compounds and serves as a benchmark for future drug discovery efforts.
| E2 Enzyme | Inhibitor | Inhibition Type | Assay | IC50 | Kd | Citation(s) |
| Cdc34 (UBE2R1) | CC0651 | Allosteric | p27Kip1 ubiquitination | 1.72 µM | - | [1] |
| This compound | Allosteric | SCF ubiquitination of β-Catenin peptide | 18 ± 1 µM | - | [2] | |
| This compound | Allosteric | Cell proliferation (PC-3 cells) | 20 µM | - | [1] | |
| UBE2N (Ubc13) | NSC697923 | Allosteric (interacts with active site cysteine but has allosteric effects) | Caspase-1 enzymatic activity | 1.737 µM | - | [3] |
| BAY 11-7082 | Covalent modification with allosteric consequences | IκBα phosphorylation | 10 µM | - | [4] | |
| Ubc9 (UBE2I) | 2-D08 | Allosteric | SUMOylation of Topoisomerase I | >90% inhibition at 30 µM | - | [5] |
| Spectomycin B1 | Allosteric | SUMO conjugation | - | - | [6] | |
| UBE2G2 | CW3 | Irreversible allosteric | Cell growth inhibition (>50% at 10 µM in 40% of NCI 60 cell lines) | - | - | [7] |
Key Signaling Pathways Involving Allosterically Targeted E2 Enzymes
Understanding the signaling context of E2 enzymes is paramount for developing effective therapeutics. The following diagrams illustrate the roles of Cdc34, UBE2N, and UBE2D in critical cellular pathways.
Experimental Protocols for Characterizing Allosteric E2 Inhibitors
The identification and characterization of allosteric inhibitors require a suite of robust biochemical and biophysical assays. The following sections provide detailed methodologies for key experiments.
High-Throughput Screening (HTS) for Allosteric Inhibitors
A FRET-based HTS assay is a powerful tool for identifying initial hits from large compound libraries. This workflow outlines the key steps.
Detailed Protocol for a Time-Resolved FRET (TR-FRET) Ubiquitination Assay:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% BSA, 0.005% Tween-20, 0.1 mM DTT.
-
Prepare stock solutions of E1, the target E2 enzyme, terbium-labeled ubiquitin (donor), and fluorescein-labeled ubiquitin (acceptor) in assay buffer.
-
Prepare an ATP stock solution (e.g., 10 mM in assay buffer).
-
Prepare compound plates with serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of compound solution from the compound plate to the assay plate.
-
Prepare a master mix containing E1 (e.g., 20 nM), E2 enzyme (e.g., 100 nM), terbium-ubiquitin (e.g., 10 nM), and fluorescein-ubiquitin (e.g., 100 nM) in assay buffer.
-
Add 10 µL of the master mix to each well of the assay plate.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration e.g., 2 mM).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (fluorescein).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data to positive (no inhibitor) and negative (no E2 or a known inhibitor) controls.
-
Identify hits as compounds that cause a significant decrease in the TR-FRET ratio.
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of an inhibitor to block the formation of polyubiquitin chains on a substrate.
Detailed Protocol:
-
Reaction Components:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT.
-
E1 activating enzyme (e.g., 100 nM).
-
E2 conjugating enzyme (e.g., 500 nM).
-
E3 ligase (e.g., 200 nM, if required for the specific E2).
-
Ubiquitin (e.g., 10 µM).
-
Substrate protein (e.g., 1-5 µM).
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, E1, E2, E3 (if applicable), ubiquitin, and substrate.
-
Add the test inhibitor or DMSO (vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the substrate protein or ubiquitin to visualize the formation of polyubiquitin chains. A decrease in the high molecular weight smear of polyubiquitinated substrate in the presence of the inhibitor indicates successful inhibition.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the inhibitor-E2 interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the E2 enzyme and the small molecule inhibitor extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the E2 enzyme (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor (e.g., 100-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.
-
NMR Spectroscopy: Saturation Transfer Difference (STD)
STD NMR is a powerful technique for identifying and characterizing the binding of small molecules to large proteins. It identifies which protons of the small molecule are in close proximity to the protein surface.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a sample of the E2 enzyme (e.g., 10-50 µM) in a deuterated buffer (e.g., 90% H2O/10% D2O, 50 mM phosphate buffer pH 7.0, 150 mM NaCl).
-
Add the small molecule inhibitor to the protein sample at a molar excess (e.g., 50-100 fold).
-
-
NMR Experiment:
-
Acquire a standard 1D proton NMR spectrum of the mixture.
-
Set up the STD experiment with on-resonance saturation of the protein (e.g., at a chemical shift where only protein signals are present, typically around 0 ppm or 7-8 ppm) and off-resonance saturation (e.g., at 40 ppm).
-
The saturation is achieved using a train of selective Gaussian pulses for a specific saturation time (e.g., 2 seconds).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the protons of the inhibitor that are in close contact with the E2 enzyme.
-
The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the small molecule.
-
Logical Workflow for Allosteric Inhibitor Discovery
The discovery of allosteric E2 inhibitors follows a logical progression from initial screening to lead optimization.
Conclusion and Future Directions
The allosteric inhibition of E2 enzymes represents a frontier in drug discovery with the potential to yield highly selective and potent therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers entering this exciting field. Future efforts will likely focus on the discovery of novel allosteric sites and the development of more diverse chemical scaffolds for inhibiting a wider range of E2 enzymes. The integration of computational approaches, such as virtual screening and molecular dynamics simulations, with experimental validation will be crucial for accelerating the discovery of the next generation of allosteric E2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. embopress.org [embopress.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein-Ligand Interactions from a Single NMR Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and anticancer activity evaluation of irreversible allosteric inhibitors of the ubiquitin-conjugating enzyme Ube2g2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Ubiquitination Assay Using CC0651
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3] This process involves a sequential enzymatic cascade mediated by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[1][3][4] The specificity of this pathway is largely determined by the E3 ligases, which recognize specific substrates.[5] Dysregulation of the ubiquitination pathway is implicated in numerous diseases, making its components attractive targets for therapeutic intervention.
One such target is the E2 enzyme Cdc34A, which plays a crucial role in cell cycle progression by mediating the ubiquitination of cell cycle inhibitors like p27.[6] CC0651 is a selective, allosteric inhibitor of the human E2 enzyme Cdc34A.[7][8] It functions by binding to a cryptic pocket on Cdc34A, which stabilizes a weak, non-covalent interaction between Cdc34A and the donor ubiquitin.[4] This ternary complex formation prevents the discharge of ubiquitin from the E2 to a substrate, thereby inhibiting the ubiquitination process.[4][7]
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to assess the inhibitory activity of this compound on Cdc34A-mediated ubiquitination.
Signaling Pathway and Experimental Workflow
To visualize the ubiquitination cascade and the mechanism of action of this compound, as well as the experimental workflow, the following diagrams are provided.
Caption: The Ubiquitination Signaling Pathway and the inhibitory action of this compound on the E2 enzyme Cdc34A.
Caption: A streamlined workflow for the in vitro ubiquitination assay with this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro ubiquitination assay with this compound.
Table 1: Reaction Component Concentrations
| Component | Stock Concentration | Working Concentration |
| E1 Activating Enzyme | 5 µM | 100 nM |
| E2 Conjugating Enzyme (Cdc34A) | 25 µM | 0.5 - 2 µM |
| E3 Ligase (e.g., SCF) | 10 µM | 50 - 200 nM |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 50 - 100 µM |
| Substrate (e.g., p27) | Variable | 5 - 10 µM |
| ATP | 100 mM | 2 - 10 mM |
| This compound | 10 mM in DMSO | 1 - 100 µM |
Note: Optimal concentrations may vary depending on the specific E3 ligase, substrate, and experimental conditions. It is recommended to perform initial titration experiments.
Table 2: this compound Activity Data
| Parameter | Value | Description | Reference |
| IC50 | 18 ± 1 µM | Concentration for 50% inhibition of SCF-Cdc34A mediated ubiquitination of a β-Catenin substrate peptide. | [4] |
| EC50 | 14 ± 2 µM | Effective concentration to potentiate 50% of the maximal binding of Cdc34A to ubiquitin in a TR-FRET assay. | [4] |
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (Cdc34A)
-
Recombinant E3 ubiquitin ligase (e.g., SCF complex)
-
-
Substrate:
-
Recombinant substrate protein (e.g., p27)
-
-
Ubiquitin:
-
Recombinant human ubiquitin
-
-
Inhibitor:
-
This compound (dissolved in DMSO)
-
-
Buffers and Solutions:
-
10X Ubiquitination Reaction Buffer: 500 mM HEPES pH 7.5, 500 mM NaCl, 100 mM MgCl₂, 10 mM TCEP
-
100 mM ATP solution
-
DMSO (vehicle control)
-
2X SDS-PAGE Sample Buffer
-
Deionized water (dH₂O)
-
-
Analysis:
-
SDS-PAGE gels
-
Western blot equipment and reagents
-
Primary antibodies (anti-substrate, anti-ubiquitin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protocol for In Vitro Ubiquitination Assay with this compound
This protocol is designed for a final reaction volume of 25 µL. Scale components as needed.
-
Prepare a Master Mix: On ice, prepare a master mix containing the following components for the desired number of reactions (plus one extra to account for pipetting errors).
| Component | Volume per reaction | Final Concentration |
| 10X Ubiquitination Reaction Buffer | 2.5 µL | 1X |
| 100 mM ATP | 2.5 µL | 10 mM |
| E1 Enzyme (5 µM) | 0.5 µL | 100 nM |
| Cdc34A (25 µM) | 0.5 µL | 500 nM |
| E3 Ligase (10 µM) | 0.5 µL | 200 nM |
| Ubiquitin (1.17 mM) | 1.0 µL | ~47 µM |
| dH₂O | Up to 20 µL | - |
-
Aliquot Master Mix: Aliquot 20 µL of the master mix into each microcentrifuge tube.
-
Add Inhibitor:
-
To the test samples, add the desired concentration of this compound (e.g., 2.5 µL of a 10X stock).
-
To the control sample, add the same volume of DMSO (vehicle).
-
Gently mix and pre-incubate for 15 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add 5 µL of the substrate protein (to a final concentration of 5-10 µM) to each tube to start the reaction.
-
Mix gently by pipetting.
-
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop the Reaction: Terminate the reaction by adding 25 µL of 2X SDS-PAGE sample buffer.
-
Analysis:
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody against the substrate to visualize the ubiquitinated species, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Negative Controls
To ensure the specificity of the ubiquitination reaction, it is recommended to include the following negative controls:
-
No ATP: Replace the ATP solution with dH₂O. Ubiquitination is an ATP-dependent process, so no reaction should occur.
-
No E1, E2, or E3: Omit one of the enzymes from the reaction mix to confirm that the entire cascade is required.
By following this detailed protocol, researchers can effectively utilize this compound to study the inhibition of Cdc34A-mediated ubiquitination in vitro, providing valuable insights for drug development and the study of cellular signaling pathways.
References
- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Ubiquitination assay [bio-protocol.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDC34 E2 ubiquitin conjugating enzyme for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CC0651 in Cultured Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
CC0651 is a potent and specific small molecule inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A. As a key component of the ubiquitin-proteasome system (UPS), Cdc34A works in conjunction with the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex to mediate the ubiquitination and subsequent degradation of proteins crucial for cell cycle progression. By targeting Cdc34A, this compound provides a powerful tool for investigating the roles of protein ubiquitination in cell cycle control and for exploring novel therapeutic strategies in oncology.
This document provides detailed application notes and experimental protocols for the use of this compound in cultured cancer cell lines, including its mechanism of action, methods to assess its cellular effects, and expected outcomes.
Mechanism of Action
This compound functions as an allosteric inhibitor of Cdc34A. Instead of binding to the active site, it occupies a cryptic pocket on the enzyme's surface. This binding event traps a weak, transient interaction between Cdc34A and ubiquitin, stabilizing the complex and impeding the catalytic transfer of ubiquitin to substrate proteins.
A primary consequence of Cdc34A inhibition is the failure to ubiquitinate substrates of the SCFSkp2 E3 ligase complex. This leads to the accumulation of key cell cycle regulators, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27) and Cyclin E. The stabilization of p27 leads to the inhibition of CDK2/Cyclin E and CDK2/Cyclin A complexes, causing cells to arrest in the G1 phase of the cell cycle and ultimately inhibiting cell proliferation.[1][2][3]
References
Application of NMR Spectroscopy to Study CC0651-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC0651 is a small molecule inhibitor that has been identified as a modulator of the ubiquitin-proteasome system (UPS). Specifically, it targets the E2 ubiquitin-conjugating enzyme Cdc34A (also known as UBE2R1), a key player in cell cycle regulation. This compound acts by stabilizing a transient and weak interaction between Cdc34A and ubiquitin, thereby inhibiting the ubiquitination cascade. This unique mechanism of action makes the biophysical characterization of the this compound-Cdc34A-ubiquitin ternary complex crucial for understanding its inhibitory function and for the development of more potent analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by other biophysical techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), has been instrumental in elucidating the molecular details of this interaction.
This application note provides a comprehensive overview of the use of NMR spectroscopy and other biophysical methods to study the interactions of this compound with Cdc34A and ubiquitin. It includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
The interaction of this compound with Cdc34A and ubiquitin has been quantified using NMR spectroscopy and TR-FRET assays. The data reveals a cooperative binding mechanism where this compound significantly enhances the affinity between Cdc34A and ubiquitin.
| Interaction | Technique | Parameter | Value (μM) | Reference |
| This compound with Cdc34A | NMR Titration | EC50 | 267 | [1] |
| This compound with Cdc34A in the presence of Ubiquitin | NMR Titration | EC50 | 19 | [1] |
| Cdc34A with Ubiquitin in the presence of this compound | TR-FRET | EC50 | 14 ± 2 |
Signaling Pathway
This compound inhibits the function of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, in which Cdc34A acts as the E2 enzyme. A key substrate of the SCFSkp2 complex is the cyclin-dependent kinase inhibitor p27Kip1 (p27). The ubiquitination of p27 by the SCFSkp2-Cdc34A machinery targets it for proteasomal degradation, a critical step for cell cycle progression from G1 to S phase. By stabilizing the Cdc34A-ubiquitin interaction, this compound prevents the transfer of ubiquitin to p27, leading to its accumulation and subsequent cell cycle arrest.[2][3][4]
Caption: The SCF-p27 ubiquitination pathway and the inhibitory mechanism of this compound.
Experimental Protocols
NMR Spectroscopy: ¹H, ¹⁵N-HSQC Titration
This protocol describes the use of two-dimensional ¹H, ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to monitor the binding of this compound to ¹⁵N-labeled Cdc34A in the presence and absence of unlabeled ubiquitin. The experiment relies on observing chemical shift perturbations (CSPs) or changes in peak intensities of the protein's backbone amide signals upon ligand binding.[1]
Materials:
-
¹⁵N-labeled Cdc34A (catalytic domain or full-length)
-
Unlabeled Ubiquitin
-
This compound
-
NMR Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM DTT, 10% D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled Cdc34A at a concentration of 100-200 µM in NMR buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d₆) at a high concentration (e.g., 50 mM).
-
For the ternary complex titration, prepare a sample containing ¹⁵N-labeled Cdc34A (e.g., 50 µM) and a stoichiometric amount or slight excess of unlabeled ubiquitin (e.g., 50-100 µM) in NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H, ¹⁵N-HSQC spectrum of the ¹⁵N-Cdc34A sample (with or without ubiquitin) before the addition of this compound.
-
Perform a stepwise titration by adding small aliquots of the concentrated this compound stock solution to the protein sample in the NMR tube.
-
After each addition of this compound, gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire a ¹H, ¹⁵N-HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra.
-
Monitor the changes in chemical shifts and/or peak intensities for each assigned backbone amide resonance.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14).
-
Plot the CSPs or intensity changes as a function of the molar ratio of this compound to Cdc34A.
-
Fit the binding isotherms to an appropriate binding model to determine the dissociation constant (Kd) or EC50.
-
Caption: Experimental workflow for ¹H, ¹⁵N-HSQC titration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a TR-FRET assay to measure the this compound-induced interaction between Cdc34A and ubiquitin in a high-throughput format. The assay relies on the energy transfer between a donor fluorophore (e.g., Terbium cryptate) conjugated to one protein and an acceptor fluorophore (e.g., d2 or a fluorescently labeled ubiquitin) on the other when they are in close proximity.
Materials:
-
His-tagged Cdc34A
-
Biotinylated or fluorescently labeled Ubiquitin
-
Anti-His antibody conjugated to a TR-FRET donor (e.g., Terbium cryptate)
-
Streptavidin conjugated to a TR-FRET acceptor (if using biotinylated ubiquitin) or use of a directly labeled ubiquitin as the acceptor.
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Cdc34A, labeled ubiquitin, and this compound in assay buffer.
-
Prepare working solutions of the donor and acceptor fluorophores according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add a defined volume of this compound at various concentrations (or DMSO as a control) to the wells of the 384-well plate.
-
Add a solution containing His-tagged Cdc34A and the anti-His-donor conjugate to the wells.
-
Add a solution containing the labeled ubiquitin (and streptavidin-acceptor if applicable) to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader. This typically involves excitation of the donor (e.g., at 340 nm) and measuring the emission of both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio as a function of this compound concentration.
-
Fit the dose-response curve to a suitable model to determine the EC50 value for the this compound-induced interaction.
-
Caption: Experimental workflow for the TR-FRET assay.
Conclusion
NMR spectroscopy, particularly ¹H, ¹⁵N-HSQC titration experiments, provides high-resolution information on the binding of this compound to Cdc34A and its stabilization of the Cdc34A-ubiquitin complex. This technique allows for the precise mapping of the interaction surfaces and the quantitative determination of binding affinities. Complemented by higher-throughput methods like TR-FRET, these biophysical approaches are invaluable for the characterization of small molecule modulators of protein-protein interactions in the ubiquitin-proteasome system and for guiding structure-based drug design efforts. The detailed protocols and workflows provided herein serve as a guide for researchers aiming to study similar systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Cdc34A Inhibitors Using a TR-FRET Assay
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of proteins, impacting a vast array of processes including cell cycle progression, signal transduction, and apoptosis.[1] The E2 ubiquitin-conjugating enzyme, Cell Division Cycle 34A (Cdc34A), plays a pivotal role in this system.[2][3] In conjunction with the Skp1-Cul1-F-box (SCF) E3 ligase complex, Cdc34A catalyzes the attachment of ubiquitin chains to specific substrate proteins, targeting them for degradation by the 26S proteasome.[4][5] Key substrates of the SCF-Cdc34A pathway include cell cycle inhibitors like p27Kip1.[6] Dysregulation of this pathway is frequently implicated in various cancers, making Cdc34A an attractive therapeutic target.
CC0651 is a known small-molecule inhibitor of Cdc34A that acts through a unique, allosteric mechanism.[6][7] Instead of targeting the catalytic active site, this compound binds to a cryptic pocket on Cdc34A, which stabilizes the otherwise weak, non-covalent interaction between Cdc34A and a donor ubiquitin molecule.[8][9] This "molecular glue" effect traps the Cdc34A-ubiquitin complex, inhibiting the discharge of ubiquitin to a substrate.[7][8] This application note describes a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay developed for the high-throughput screening (HTS) of novel Cdc34A inhibitors that function by stabilizing the Cdc34A-ubiquitin interaction, using this compound as a positive control.
Assay Principle
This screening assay quantifies the interaction between Cdc34A and ubiquitin using TR-FRET technology.[10] The assay employs recombinant human Cdc34A and ubiquitin, which are labeled with a FRET donor (Terbium cryptate, Tb) and a FRET acceptor (d2), respectively. When the Tb-labeled Cdc34A and d2-labeled ubiquitin are not interacting, excitation of the Terbium donor results in a characteristic emission signal at 620 nm. However, when a compound like this compound stabilizes the interaction between Tb-Cdc34A and d2-Ubiquitin, it brings the donor and acceptor fluorophores into close proximity (<10 nm). Upon excitation of the Terbium donor at 340 nm, energy is transferred to the d2 acceptor, which then emits a specific, long-lived fluorescent signal at 665 nm.[11] The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is directly proportional to the extent of the Cdc34A-ubiquitin interaction. Novel inhibitors are identified as "hits" that increase this TR-FRET ratio, similar to the positive control, this compound.
Cdc34A Ubiquitination Pathway
The following diagram illustrates the key steps in the SCF-Cdc34A ubiquitination cascade and the inhibitory mechanism of action for compounds like this compound.
Caption: The SCF-Cdc34A ubiquitination pathway and mechanism of action for stabilizing inhibitors.
Materials and Reagents
-
Enzymes and Substrates:
-
Human Recombinant Cdc34A, His-tagged, Tb-labeled (Supplier specific)
-
Human Recombinant Ubiquitin, d2-labeled (Supplier specific)
-
-
Positive Control:
-
This compound (Tocris, Cat. No. 4768 or equivalent), 10 mM stock in DMSO
-
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20, 0.1% BSA
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
-
Plates and Equipment:
-
384-well, low-volume, white microplates (e.g., Greiner Bio-One, Cat. No. 784075)
-
Acoustic liquid handler (e.g., ECHO 550) or pin tool for compound dispensing
-
Multilabel plate reader with TR-FRET capability (e.g., EnVision or PHERAstar)
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer Preparation: Prepare 100 mL of Assay Buffer as described above. Store at 4°C.
-
Positive Control Serial Dilution:
-
Prepare a 10-point, 1:3 serial dilution of the 10 mM this compound stock in DMSO. This will serve to determine the EC₅₀ of the positive control. The final top concentration in the assay will be 100 µM.
-
-
Enzyme/Substrate Working Solutions:
-
On the day of the assay, thaw Tb-Cdc34A and d2-Ubiquitin on ice.
-
Prepare a 2X Tb-Cdc34A working solution by diluting the stock to 20 nM in cold Assay Buffer.
-
Prepare a 2X d2-Ubiquitin working solution by diluting the stock to 100 nM in cold Assay Buffer.
-
Note: Optimal concentrations should be determined empirically via cross-titration of both components to achieve a robust assay window and Z' factor.
-
HTS Assay Protocol (384-well format)
The following workflow is designed for a final assay volume of 10 µL.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of compounds from the screening library (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO to negative control (min signal) wells.
-
Dispense 50 nL of the this compound serial dilution to positive control (max signal) wells. This results in a starting compound concentration of 50 µM.
-
-
Tb-Cdc34A Addition:
-
Add 5 µL of the 2X Tb-Cdc34A working solution (20 nM) to all wells. The final concentration will be 10 nM.
-
-
d2-Ubiquitin Addition & Incubation:
-
To initiate the reaction, add 5 µL of the 2X d2-Ubiquitin working solution (100 nM) to all wells. The final concentration will be 50 nM.
-
Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure all components are mixed.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader using the following settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength 1 (Donor): 620 nm
-
Emission Wavelength 2 (Acceptor): 665 nm
-
Delay Time: 60 µs
-
Integration Time: 400 µs
-
-
HTS Workflow Diagram
Caption: High-throughput screening workflow for the identification of Cdc34A-Ubiquitin stabilizers.
Data Analysis and Results
Data Calculation
-
TR-FRET Ratio: The raw data from the plate reader is used to calculate the TR-FRET ratio for each well:
-
Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
-
Percentage Activation: The activity of each test compound is normalized relative to the controls on each plate:
-
% Activation = [(Ratio_Compound - Avg_Ratio_Min) / (Avg_Ratio_Max - Avg_Ratio_Min)] * 100
-
Avg_Ratio_Min: Average ratio from DMSO-only wells.
-
Avg_Ratio_Max: Average ratio from wells with the highest concentration of this compound.
-
-
Z'-Factor: The quality and robustness of the HTS assay are evaluated by calculating the Z'-factor:
-
Z' = 1 - [(3SD_Max + 3SD_Min) / |Avg_Ratio_Max - Avg_Ratio_Min|]
-
An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Representative Data
The table below shows hypothetical data from a single 384-well plate, demonstrating the assay's performance and the identification of potential hits.
| Well ID | Compound ID | Compound Conc. (µM) | 620 nm Reading | 665 nm Reading | TR-FRET Ratio | % Activation | Well Type |
| A1-A16 | DMSO | N/A | 15,250 ± 210 | 7,810 ± 150 | 512 ± 5 | 0.0% | Min Control |
| B1-B16 | This compound | 100 | 12,100 ± 180 | 21,500 ± 320 | 1777 ± 11 | 100.0% | Max Control |
| C1 | Test_Cmpd_001 | 50 | 15,150 | 8,050 | 531 | 1.5% | Test Compound |
| C2 | Test_Cmpd_002 | 50 | 12,800 | 19,980 | 1561 | 82.9% | Primary Hit |
| C3 | Test_Cmpd_003 | 50 | 14,900 | 10,100 | 678 | 13.1% | Test Compound |
| C4 | Test_Cmpd_004 | 50 | 13,100 | 18,750 | 1431 | 72.6% | Primary Hit |
Calculated Z'-Factor for the plate: 0.81
Conclusion
This application note details a sensitive and robust TR-FRET-based assay for the high-throughput screening of small-molecule inhibitors of Cdc34A. The assay is designed to identify compounds that act as "molecular glues," stabilizing the non-covalent interaction between Cdc34A and ubiquitin, a mechanism validated by the positive control, this compound.[8] The homogeneous, no-wash format makes it highly amenable to automation and large-scale screening campaigns.[12] With an excellent Z'-factor, this assay provides a reliable platform for discovering novel chemical probes and potential therapeutic leads targeting the ubiquitin-proteasome system for cancer and other diseases.
References
- 1. Multimodal Mechanism of Action for the Cdc34 Acidic Loop: A CASE STUDY FOR WHY UBIQUITIN-CONJUGATING ENZYMES HAVE LOOPS AND TAILS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. CDC34 - Wikipedia [en.wikipedia.org]
- 4. CDC34 cell division cycle 34, ubiquitin conjugating enzyme [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adipogen.com [adipogen.com]
- 11. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Application Notes and Protocols for In Vivo Use of CC0651 in Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC0651 is a potent and selective allosteric inhibitor of the human Cdc34 (Cell division cycle 34) ubiquitin-conjugating enzyme (E2).[1][2][3] By binding to a cryptic pocket on Cdc34, this compound interferes with the transfer of ubiquitin, leading to the accumulation of key cell cycle regulators, most notably the cyclin-dependent kinase inhibitor p27Kip1.[1][3] The stabilization of p27Kip1 results in cell cycle arrest and a subsequent reduction in cancer cell proliferation. These characteristics make this compound a promising candidate for anti-cancer therapy, with demonstrated efficacy in suppressing tumor growth in in vivo xenograft models.
This document provides detailed application notes and protocols for the use of this compound in cancer xenograft models based on available scientific literature.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the E2 ubiquitin-conjugating enzyme, Cdc34. Its mechanism involves the following key steps:
-
Binding to a Cryptic Pocket: this compound binds to a previously unidentified, or "cryptic," pocket on the Cdc34 enzyme, distant from the active catalytic site.[1]
-
Inhibition of Ubiquitin Discharge: This binding event does not prevent the initial charging of Cdc34 with ubiquitin but specifically interferes with the subsequent discharge of ubiquitin to acceptor lysine residues on substrate proteins.[1]
-
Accumulation of p27Kip1: A primary substrate of the SCF(Skp2)/Cdc34 ubiquitination complex is the tumor suppressor protein p27Kip1. Inhibition of Cdc34 by this compound leads to the accumulation of p27Kip1.[1][3]
-
Cell Cycle Arrest: Increased levels of p27Kip1 inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1 phase, and a reduction in cancer cell proliferation.
The signaling pathway affected by this compound is depicted in the following diagram:
Caption: Mechanism of action of this compound leading to cell cycle arrest.
In Vivo Xenograft Studies with this compound
Data Presentation
No specific quantitative data on tumor growth inhibition, dosages, or treatment schedules for this compound in xenograft models is available in the reviewed literature. Researchers planning to use this compound in vivo should perform initial dose-ranging and efficacy studies to determine the optimal parameters for their specific cancer model. A template for data collection is provided below.
Table 1: Template for In Vivo Efficacy Data of this compound in Xenograft Model
| Cancer Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Change (%) vs. Vehicle | p-value |
| e.g., HCT116 | e.g., Nude | e.g., 25 | e.g., i.p. | e.g., Daily | ||
| e.g., 50 | ||||||
| e.g., PC-3 | e.g., 25 | |||||
| e.g., 50 |
Experimental Protocols
The following are detailed, generalized protocols for conducting xenograft studies to evaluate the efficacy of this compound. These should be adapted based on the specific cell line, animal model, and experimental goals.
General Xenograft Experimental Workflow
Caption: A generalized workflow for a cancer xenograft study.
Protocol 1: Establishment of Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and collect the cells into a sterile conical tube.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) to a final concentration of 1x10^7 to 5x10^7 cells/mL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a 27-30 gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Administration of this compound and Efficacy Evaluation
Materials:
-
This compound compound
-
Appropriate vehicle for solubilizing this compound (to be determined based on compound characteristics, e.g., DMSO, PEG, saline)
-
Tumor-bearing mice, randomized into groups
-
Calipers
-
Analytical balance for weighing mice
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare the this compound dosing solutions in the determined vehicle at the desired concentrations.
-
Prepare a vehicle-only solution for the control group.
-
-
Drug Administration:
-
Administer this compound to the treatment groups via the chosen route (e.g., intraperitoneal injection, oral gavage). The administration volume should be based on the mouse's body weight.
-
Administer the vehicle to the control group using the same route and volume.
-
The dosing schedule (e.g., daily, every other day) should be maintained consistently throughout the study.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Continue treatment for the predetermined duration or until the tumors in the control group reach the endpoint size as defined by the institutional animal care and use committee.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for western blotting, fix in formalin for immunohistochemistry).
-
Protocol 3: Pharmacodynamic Analysis of p27Kip1 Accumulation
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-p27Kip1, anti-beta-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p27Kip1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., beta-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of p27Kip1 in tumors from this compound-treated mice compared to the vehicle-treated control group.
-
Conclusion
This compound represents a targeted therapeutic approach with a well-defined mechanism of action. The protocols outlined above provide a framework for researchers to investigate the in vivo efficacy of this compound in various cancer xenograft models. While specific in vivo data for this compound is not extensively published, these generalized protocols, combined with the known mechanism of action, should enable the design and execution of robust preclinical studies to further evaluate its therapeutic potential. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical treatment of animals.
References
Troubleshooting & Optimization
Addressing solubility and stability issues of CC0651 in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility and stability issues of the allosteric Cdc34 inhibitor, CC0651, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric inhibitor of the human ubiquitin-conjugating enzyme Cdc34A[1][2]. It functions by binding to a cryptic pocket on Cdc34A, which stabilizes the weak interaction between Cdc34A and ubiquitin[3][4]. This ternary complex formation prevents the transfer of ubiquitin to substrate proteins, thereby inhibiting the downstream functions of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[5][6].
Q2: What are the basic chemical properties of this compound?
The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 442.29 g/mol [1] |
| Formula | C₂₀H₂₁Cl₂NO₆[1] |
| Purity | ≥98%[1] |
| CAS Number | 1319207-44-7[1] |
Q3: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in DMSO up to 100 mM and in 1 equivalent of NaOH up to 100 mM[1]. For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended starting point.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound desiccated at -20°C[7].
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles[2]. When stored at -80°C, the stock solution is expected to be stable for up to two years[2].
Troubleshooting Guide: Solubility and Stability Issues
This guide addresses common problems encountered when working with this compound in aqueous buffers for in vitro assays.
Problem 1: Precipitation of this compound upon dilution in aqueous buffer.
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.
Solutions:
-
Optimize Final DMSO Concentration: Maintain a final DMSO concentration in your assay that is sufficient to keep this compound dissolved, typically between 0.1% and 1%. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental system.
-
Use a Co-solvent: In addition to DMSO, other water-miscible organic solvents can sometimes aid solubility. Consider the use of ethanol, though its compatibility with your specific assay must be verified.
-
pH Adjustment: The solubility of this compound is enhanced in a basic solution, as evidenced by its solubility in 1eq. NaOH[1]. If your experimental system allows, a slight increase in the pH of your aqueous buffer may improve solubility. However, be mindful of the impact of pH on your protein of interest and the overall assay.
-
Inclusion of Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% - 0.05%) can help to maintain the solubility of hydrophobic small molecules in aqueous solutions. This is generally more suitable for biochemical assays than for cell-based assays where detergents can be toxic.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to break up small aggregates and promote dissolution.
Problem 2: Inconsistent or lower-than-expected activity of this compound in experiments.
Cause: This can be due to several factors, including compound degradation, precipitation that is not visible to the naked eye, or adsorption to plasticware.
Solutions:
-
Freshly Prepare Working Solutions: Prepare the final dilutions of this compound in your aqueous buffer immediately before each experiment to minimize the risk of degradation or precipitation over time.
-
Assess for Micro-precipitation: After preparing the final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Test the supernatant for activity. A loss of activity in the supernatant compared to a freshly prepared, uncentrifuged solution suggests the presence of micro-precipitates.
-
Use Low-Binding Plasticware: Hydrophobic compounds can adsorb to the surface of standard laboratory plastics. Using low-protein-binding tubes and plates can help to mitigate this issue.
-
Consider Carrier Proteins: In some biochemical assays, the inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can help to prevent the non-specific binding of small molecules to surfaces and improve their stability in solution.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Reference |
| DMSO | Up to 100 mM | [1] |
| 1 eq. NaOH | Up to 100 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare a series of dilutions of your this compound DMSO stock solution in your chosen aqueous buffer.
-
Incubate the dilutions at the temperature of your experiment for a defined period (e.g., 1-2 hours).
-
After incubation, visually inspect for any signs of precipitation.
-
To detect non-visible precipitation, centrifuge the samples at high speed (>10,000 x g) for 15 minutes.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
The highest concentration at which no significant loss of compound is observed in the supernatant represents the approximate kinetic solubility under those conditions.
Visualizations
Caption: Signaling pathway showing the role of this compound in inhibiting ubiquitination.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationships for troubleshooting this compound precipitation.
References
- 1. CC 0651 (CAS 1319207-44-7): R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:1319207-44-7 | E2 enzyme inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Investigating potential off-target effects of CC0651 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CC0651 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A (also known as UBE2R1).[1][2] It binds to a cryptic pocket on Cdc34A, distant from the catalytic cysteine residue.[1] Its unique mechanism of action involves stabilizing the weak, non-covalent interaction between Cdc34A and ubiquitin.[2] This stabilization traps the Cdc34A-ubiquitin complex, impeding the discharge of ubiquitin to substrate proteins.[1]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: By inhibiting Cdc34A, this compound prevents the ubiquitination and subsequent proteasomal degradation of substrates of the SCF (Skp1-Cul1-F-box) E3 ligase complex. A primary and well-characterized substrate of Cdc34A in conjunction with the SCFSkp2 ligase is the cyclin-dependent kinase inhibitor p27Kip1.[1] Therefore, treatment with this compound is expected to lead to the accumulation of p27, which in turn can induce cell cycle arrest and inhibit cell proliferation.[1] Other known substrates of Cdc34A include MYBL2 and components of the NF-κB signaling pathway, such as NFKBIA.
Q3: Is this compound selective for Cdc34A? What are the known off-targets?
Q4: What is the recommended starting concentration for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, a starting concentration range of 10-50 µM is recommended for cell-based assays such as p27 accumulation or cell proliferation inhibition. The IC50 for inhibition of SCF-mediated ubiquitination in vitro has been reported to be approximately 18 µM.[2] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: No significant accumulation of p27 is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 100 µM. Also, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for p27 accumulation in your cell line. |
| Low Endogenous Levels of p27 | Select a cell line known to express detectable levels of p27. You can verify p27 expression in your chosen cell line by Western blot before initiating the experiment. |
| Rapid p27 Turnover Independent of Cdc34A | Ensure that the p27 degradation in your cell line is primarily mediated by the SCFSkp2-Cdc34A pathway. You can use a proteasome inhibitor (e.g., MG132) as a positive control for p27 accumulation. |
| Cell Line Insensitivity | Some cell lines may have intrinsic resistance mechanisms. Consider testing this compound in a different, well-characterized cell line (e.g., HCT116, HeLa) where its effects have been previously documented. |
| This compound Degradation | Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions from a stock for each experiment. |
Problem 2: High background or non-specific signal in the in-vitro ubiquitination assay.
| Possible Cause | Troubleshooting Step |
| Contamination of Recombinant Proteins | Ensure the purity of your recombinant E1, Cdc34A, E3 ligase, and substrate proteins by running them on an SDS-PAGE gel and staining with Coomassie blue. |
| Non-specific Antibody Binding (Western Blot) | Optimize your Western blot protocol by titrating the primary and secondary antibody concentrations. Increase the number and duration of wash steps. Use a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
| Autoubiquitination of E3 Ligase | This is an expected phenomenon for many E3 ligases. To distinguish between substrate ubiquitination and E3 autoubiquitination, run a control reaction without the substrate. You can also use an antibody specific to your substrate for detection. |
| ATP-independent Ubiquitination | Run a negative control reaction without ATP to ensure that the observed ubiquitination is ATP-dependent. |
Data Presentation
Table 1: In-vitro Activity of this compound
| Parameter | Value | Assay Condition |
| IC50 | 18 ± 1 µM | Quantitative SCF ubiquitination assay with a β-Catenin substrate.[2] |
| EC50 (for binding to Cdc34ACAT alone) | 267 µM | NMR titration.[2] |
| EC50 (for binding to Cdc34ACAT in the presence of ubiquitin) | 19 µM | NMR titration.[2] |
| EC50 (for potentiating Cdc34AFL-ubiquitin binding) | 14 ± 2 µM | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.[2] |
Experimental Protocols
Protocol 1: Cell-Based p27 Accumulation Assay by Immunofluorescence
This protocol describes the detection of p27 accumulation in cells treated with this compound using immunofluorescence microscopy.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
This compound
-
Complete cell culture medium
-
Sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against p27
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the determined incubation time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p27 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 2: In-Vitro Ubiquitination Assay
This protocol provides a general framework for an in-vitro ubiquitination assay to assess the inhibitory effect of this compound on Cdc34A-mediated substrate ubiquitination.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human Cdc34A
-
Recombinant E3 ligase complex (e.g., SCFSkp2)
-
Recombinant substrate (e.g., p27)
-
Ubiquitin
-
10X Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
10X ATP regeneration system (e.g., 20 mM ATP, 100 mM creatine phosphate, 0.5 mg/ml creatine kinase)
-
This compound
-
SDS-PAGE loading buffer
-
Primary antibodies against the substrate and/or ubiquitin
Procedure:
-
Prepare the ubiquitination reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL of 10X Ubiquitination buffer
-
2 µL of 10X ATP regeneration system
-
E1 enzyme (e.g., 50-100 nM final concentration)
-
Cdc34A (e.g., 200-500 nM final concentration)
-
E3 ligase (e.g., 100-200 nM final concentration)
-
Substrate (e.g., 1-2 µM final concentration)
-
Ubiquitin (e.g., 5-10 µM final concentration)
-
This compound at various concentrations (and a vehicle control)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction mixtures at 37°C for 30-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody against the substrate to detect its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands) or an anti-ubiquitin antibody.
Visualizations
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for p27 accumulation assay.
References
Technical Support Center: Optimizing CC0651 Concentration for Maximal Cdc34A Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CC0651 for maximal inhibition of the E2 ubiquitin-conjugating enzyme, Cdc34A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of Cdc34A.[1][2] It does not bind to the catalytic active site of the enzyme. Instead, it inserts into a cryptic binding pocket on the surface of Cdc34A.[1] This action traps a weak, transient interaction between ubiquitin and a secondary donor ubiquitin-binding site on Cdc34A, forming a stable ternary complex (this compound-Cdc34A-ubiquitin).[3] By stabilizing this complex, this compound prevents the catalytic transfer of ubiquitin to substrate proteins, thereby inhibiting the ubiquitination process.[1][3]
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound can vary significantly depending on the experimental setup (e.g., in vitro vs. cell-based assays) and the specific substrate being investigated. Based on published data, a good starting point for in vitro ubiquitination assays is in the range of 1-20 µM. For cell-based assays, a starting concentration of around 20 µM has been shown to be effective for inhibiting cell growth.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How do I interpret the different IC50 and EC50 values reported for this compound?
A3: The reported IC50 and EC50 values for this compound reflect its activity in different experimental contexts. It is crucial to consider the assay type when interpreting these values. For instance, the affinity of this compound for Cdc34A is significantly enhanced in the presence of ubiquitin.[3][5]
| Parameter | Value | Assay Condition |
| IC50 | 1.72 µM | In vitro ubiquitination of p27Kip1[2] |
| IC50 | 18 ± 1 µM | Quantitative SCF ubiquitination assay with β-Catenin substrate peptide[2][3][5] |
| IC50 | 21.38 µM | Cell growth inhibition (PC-3 cells, 48 hours)[4] |
| EC50 | 267 µM | Binding to Cdc34A alone (NMR titration)[3][5] |
| EC50 | 19 µM | Binding to Cdc34A in the presence of ubiquitin (NMR titration)[3][5] |
| EC50 | 14 ± 2 µM | Induced binding of Cdc34A to ubiquitin (TR-FRET assay)[3] |
Q4: I am not seeing any inhibition. What are some potential reasons?
A4: There are several factors that could contribute to a lack of inhibition:
-
Inhibitor Concentration: The concentration of this compound may be too low for your specific assay conditions. Try performing a dose-response curve with a wider range of concentrations.
-
Presence of Ubiquitin: The inhibitory activity of this compound is highly dependent on the presence of ubiquitin.[3][5] Ensure that ubiquitin is present in your reaction mixture at an appropriate concentration.
-
Enzyme and Substrate Concentrations: The relative concentrations of E1, E2 (Cdc34A), E3 ligase, and the substrate can influence the apparent inhibitor potency.
-
Assay Incubation Time: For endpoint assays, the incubation time might be too long, leading to substrate depletion and masking the inhibitory effect. Consider a kinetic assay or optimizing the incubation time.
-
Inhibitor Quality: Ensure the purity and integrity of your this compound compound.
Troubleshooting Guides
Problem: High variability in results between experiments.
-
Solution: Ensure consistent preparation of all reagents, including the inhibitor stock solution. Use a consistent source and lot of enzymes and other reagents. Standardize incubation times and temperatures. It is also advisable to run replicates for each condition.
Problem: this compound appears to have low potency in a cell-based assay.
-
Solution: Cell permeability and metabolism of the compound can affect its intracellular concentration and efficacy. Consider using a higher concentration range in your dose-response experiments for cell-based assays compared to in vitro assays. Also, the choice of cell line can influence the outcome, as cellular context and the expression levels of relevant proteins can vary.
Experimental Protocols
1. In Vitro Ubiquitination Assay (Gel-Based)
This protocol is a general guideline for assessing the inhibition of Cdc34A-mediated ubiquitination of a substrate protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant Cdc34A (E2)
-
Recombinant E3 ligase complex (e.g., SCFβ-TrCP)
-
Ubiquitin
-
Substrate protein (e.g., β-catenin peptide)
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Antibody against the substrate protein
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate varying concentrations of this compound (e.g., 0.1 µM to 100 µM) with E1, Cdc34A, and the E3 ligase in the ubiquitination reaction buffer for 15 minutes at room temperature. Include a vehicle control (DMSO).
-
Initiate the reaction by adding ubiquitin, the substrate protein, and ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the substrate protein to detect its ubiquitinated forms (which will appear as higher molecular weight bands).
-
Use a suitable secondary antibody and detection reagent to visualize the bands.
-
Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 value for this compound.
2. Cell-Based Proliferation Assay
This protocol can be used to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Complete cell culture medium
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 48 hours).
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
Visualizations
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ubiquitin-conjugating enzyme CDC34 is essential for cytokinesis in contrast to putative subunits of a SCF complex in Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex Results from CC0651 Ubiquitination Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from ubiquitination assays involving the small molecule inhibitor, CC0651.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme (E2).[1][2] It functions by binding to a cryptic pocket on Cdc34A, which is distant from the active site.[1] This binding event stabilizes a weak, transient interaction between Cdc34A and ubiquitin, effectively trapping them in a non-productive ternary complex.[3] This stabilization prevents the discharge of ubiquitin from the E2 enzyme to a substrate, thereby inhibiting polyubiquitination.[1][2]
2. Why am I seeing no inhibition or weak inhibition of ubiquitination in my in vitro assay?
There are several potential reasons for observing weak or no inhibition with this compound:
-
Suboptimal Concentrations: The inhibitory activity of this compound is dependent on the formation of a ternary complex with Cdc34A and ubiquitin.[3] Ensure that the concentrations of all three components are optimized. The reported IC50 and EC50 values for this compound are typically in the micromolar range.[3][4]
-
Incorrect E2 Enzyme: this compound is selective for Cdc34A (also known as UBE2R1) and does not significantly inhibit its close homolog Cdc34B (UBE2R2).[3][4] Verify the identity and purity of your E2 enzyme.
-
Assay Conditions: Ensure that the buffer conditions, including pH, salt concentration, and temperature, are optimal for the ubiquitination reaction. Refer to established protocols for detailed buffer compositions.[3][5]
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution.
3. My results show an increase in a high molecular weight smear upon this compound treatment in a cell-based assay. Isn't this compound an inhibitor?
While this compound inhibits the ubiquitination of specific substrates of the SCF-Cdc34 pathway, leading to their accumulation (e.g., p27Kip1)[1][2], the overall effect on the cellular ubiquitin landscape can be complex. An increase in high molecular weight ubiquitinated species could potentially arise from:
-
Indirect Effects: Inhibition of one E3 ligase pathway can lead to the re-routing of ubiquitin to other substrates or activation of compensatory pathways.
-
Off-Target Effects: Although selective, at high concentrations, this compound might have off-target effects on other cellular components.
-
Cellular Stress Response: The accumulation of specific proteins due to Cdc34 inhibition might trigger a cellular stress response, leading to changes in global ubiquitination.
It is crucial to use specific antibodies for the expected substrate to confirm the inhibitory effect of this compound on the target pathway.
4. How can I confirm that this compound is engaging with Cdc34A in my experiment?
Several methods can be used to confirm the engagement of this compound with Cdc34A:
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay can be used to measure the stabilization of the Cdc34A-ubiquitin interaction in the presence of this compound.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect chemical shift perturbations in Cdc34A upon binding to this compound and ubiquitin.[3]
-
Thermal Shift Assay (TSA): Binding of this compound may alter the thermal stability of Cdc34A, which can be measured by TSA.
-
Co-crystallization: Solving the crystal structure of the Cdc34A-ubiquitin-CC0651 complex provides direct evidence of binding.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background ubiquitination in the no-E3 ligase control. | Contaminating E3 ligase activity in enzyme preparations. | Use highly purified E1, E2, and substrate proteins. Include a "no E1" or "no E2" control to pinpoint the source of contamination. |
| Variability between replicate experiments. | Inconsistent reagent concentrations or incubation times. | Prepare master mixes for reagents. Ensure precise timing of all incubation steps. Use a positive control inhibitor with a known IC50. |
| This compound appears to inhibit E1 or E3 enzymes. | Non-specific inhibition at high concentrations. | Perform dose-response curves to determine the specific inhibitory range for Cdc34A. Test this compound against other E2 enzymes to confirm selectivity. This compound is not expected to affect E1 or E3 interactions with Cdc34.[1][2] |
| Difficulty detecting substrate ubiquitination. | Low activity of the E3 ligase or instability of the substrate. | Optimize the concentration of the E3 ligase. Ensure the substrate is properly folded and stable under the assay conditions. Use a more sensitive detection method, such as autoradiography with a radiolabeled substrate.[3] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Substrate | IC50 / EC50 (µM) | Reference |
| SCFCdc4 Ubiquitination Assay | Cdc34A | Sic1 | ~15-20 | [3] |
| SCFβ-TrCP Ubiquitination Assay | Cdc34A | β-Catenin peptide | 18 ± 1 | [3] |
| TR-FRET Binding Assay | Cdc34A-Ubiquitin | - | 14 ± 2 | [3][4] |
| NMR Titration | Cdc34ACAT-Ubiquitin | - | 19 | [3] |
Table 2: Cellular Activity of this compound Analogs
| Cell Line | Effect | Reference |
| Human Cancer Cell Lines | Inhibition of proliferation, accumulation of p27Kip1 | [1][2] |
| Trypanosoma brucei | Inhibition of cell growth (IC50 = 21.38 µM) | [6] |
Experimental Protocols
Protocol 1: In Vitro SCF-Mediated Ubiquitination Assay
This protocol is adapted from methodologies described in the literature for assessing the inhibitory effect of this compound on the ubiquitination of a model substrate by an SCF E3 ligase complex.[3][5]
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human Cdc34A (E2)
-
Recombinant SCF E3 ligase complex (e.g., SCFCdc4 or SCFβ-TrCP)
-
Recombinant substrate (e.g., Sic1 or a β-catenin peptide)
-
Ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM ATP, 50 µM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 0.5 µg), Cdc34A (e.g., 1 µg), and the SCF E3 ligase (e.g., 50 ng) in ubiquitination reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the substrate to detect its ubiquitination status (visualized as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used.
-
Quantify the band intensities to determine the extent of inhibition by this compound.
Protocol 2: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a method to measure the this compound-induced stabilization of the Cdc34A-ubiquitin interaction.[3][4][7]
Materials:
-
Fluorescently labeled Cdc34A (e.g., with a donor fluorophore like terbium cryptate)
-
Fluorescently labeled ubiquitin (e.g., with an acceptor fluorophore like d2)
-
This compound
-
TR-FRET assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a microplate, add a fixed concentration of fluorescently labeled Cdc34A and ubiquitin.
-
Add a serial dilution of this compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow the components to reach equilibrium.
-
Measure the TR-FRET signal using a microplate reader (excitation at the donor's wavelength and emission at both donor and acceptor wavelengths).
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the concentration of this compound to determine the EC50 value for the stabilization of the interaction.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of the ubiquitination cascade.
Caption: Workflow for an in vitro ubiquitination assay with this compound.
Caption: Troubleshooting logic for this compound ubiquitination assays.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The ubiquitin-conjugating enzyme CDC34 is essential for cytokinesis in contrast to putative subunits of a SCF complex in Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting p27Kip1 Accumulation after CC0651 Treatment
Welcome to the technical support center for researchers utilizing CC0651. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly the lack of p27Kip1 accumulation following this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme (E2). By binding to a cryptic pocket on Cdc34, it interferes with the discharge of ubiquitin to target proteins. This inhibition prevents the polyubiquitination of substrates of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, for which Cdc34 is a key E2 enzyme.
Q2: How does this compound treatment lead to p27Kip1 accumulation?
A2: p27Kip1, a cyclin-dependent kinase inhibitor (CKI), is a well-known substrate of the SCFSkp2 E3 ligase. The ubiquitination of p27Kip1 by the SCFSkp2 complex, in conjunction with the E2 enzyme Cdc34, targets it for proteasomal degradation. By inhibiting Cdc34, this compound blocks this degradation pathway, leading to the stabilization and subsequent accumulation of p27Kip1 protein within the cell.
Q3: What is the expected outcome of p27Kip1 accumulation?
A3: The accumulation of p27Kip1 is expected to cause cell cycle arrest in the G1 phase, leading to an inhibition of cell proliferation. This makes this compound a compound of interest in cancer research.
Troubleshooting Guide: Lack of p27Kip1 Accumulation
This guide is designed to help you identify potential reasons for the absence of p27Kip1 accumulation after treating your cells with this compound.
Step 1: Verify Experimental Parameters
Before troubleshooting complex biological factors, ensure that your experimental setup is optimal.
| Parameter | Recommendation | Potential Issue if Not Met |
| This compound Concentration | Perform a dose-response experiment. A typical starting point for cell-based assays is in the low micromolar range (e.g., 1-20 µM). | Insufficient concentration may not effectively inhibit Cdc34. Excessively high concentrations can lead to off-target effects or cytotoxicity, masking the specific effect on p27Kip1. |
| Treatment Duration | A time-course experiment is recommended (e.g., 6, 12, 24, 48 hours). Accumulation of p27Kip1 is a time-dependent process. | Insufficient treatment time may not allow for detectable accumulation. Prolonged treatment might lead to secondary effects or cell death. |
| Cell Line Selection | Use cell lines known to express Skp2 and have a functional ubiquitin-proteasome system. Cancer cell lines such as PC-3 (prostate) and HCT116 (colon) have been used in studies with this compound analogs. | The target pathway may not be active or relevant in your chosen cell line. |
| This compound Quality | Ensure the compound is properly stored (as per the manufacturer's instructions) and is not degraded. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). | Degraded or improperly solubilized compound will be inactive. |
Step 2: Assess Western Blotting Technique
If your experimental parameters are sound, the issue may lie in the detection method.
| Troubleshooting Area | Possible Cause | Recommended Solution |
| No or Weak Signal | Insufficient protein loading. | Load at least 20-30 µg of total protein from whole-cell lysates. |
| Low p27Kip1 expression in the cell line. | Include a positive control cell line or lysate known to express p27Kip1. | |
| Inefficient protein transfer. | Verify transfer efficiency using a reversible stain like Ponceau S. | |
| Primary or secondary antibody issues. | Use a validated p27Kip1 antibody at the recommended dilution. Ensure the secondary antibody is appropriate for the primary and is not expired. | |
| High Background | Insufficient blocking or washing. | Block the membrane for at least 1 hour at room temperature. Perform thorough washes with TBST. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. |
Step 3: Investigate Cellular and Biological Factors
If both your experimental setup and Western blotting technique are optimized, consider these biological reasons for the lack of p27Kip1 accumulation.
| Biological Factor | Explanation | Suggested Action |
| Cellular Resistance | Cells may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps or mutations in the target pathway. | Use a different cell line to see if the effect is cell-type specific. |
| Alternative Degradation Pathways | While the SCFSkp2/Cdc34 pathway is a primary regulator of p27Kip1, other E3 ligases or degradation mechanisms may be active in your specific cell model. | Research the literature for alternative p27Kip1 degradation pathways that may be prominent in your cell line. |
| Cell Culture Conditions | Factors such as high cell density can lead to contact inhibition and a natural increase in p27Kip1, potentially masking the effect of this compound. | Ensure cells are in the exponential growth phase at the time of treatment. |
| Drug Inactivation | The cell line may rapidly metabolize or inactivate this compound. | Consider a shorter treatment time with a higher concentration or repeated dosing. |
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Western Blotting for p27Kip1 Detection
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p27Kip1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p27Kip1 signal to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Workflow Diagrams
Overcoming modest in vitro potency of CC0651 in experiments
Disclaimer: The compound "CC-0651" is a hypothetical designation for the purpose of this guide. The following troubleshooting advice provides general strategies for addressing challenges associated with compounds exhibiting modest in vitro potency and is not based on data for a specific, real-world agent.
Frequently Asked Questions (FAQs)
Q1: Our team is observing high micromolar IC50 values for CC-0651 in our primary cell-based assays. What are the initial troubleshooting steps?
A1: A modest in vitro potency can stem from several factors. We recommend a systematic approach to identify the root cause. Key areas to investigate initially include:
-
Compound Integrity and Solubility: Verify the identity, purity, and solubility of your CC-0651 stock. Precipitation in assay media is a common cause of artificially low potency.
-
Assay Conditions: Ensure that the assay parameters (e.g., cell density, incubation time, serum concentration) are optimized for your specific cell line and target.
-
Target Engagement: Confirm that CC-0651 is reaching and engaging its intended target within the cell.
Q2: How can we rule out poor compound solubility as a reason for the modest potency?
A2: We recommend performing a solubility assessment in your assay medium. A simple method is to prepare a dilution series of CC-0651 in the medium, incubate under assay conditions, and visually inspect for precipitation. For a more quantitative measure, techniques like nephelometry or dynamic light scattering can be employed. If solubility is an issue, consider using a different formulation, such as co-solvents (e.g., DMSO, ethanol) at concentrations that do not affect cell health, or utilizing solubility-enhancing excipients.
Q3: Could the observed modest potency be due to compound instability in the assay medium?
A3: Yes, compound instability can lead to an underestimation of potency. To assess this, you can incubate CC-0651 in the assay medium for the duration of your experiment, and then analyze the concentration of the parent compound using LC-MS (Liquid Chromatography-Mass Spectrometry). If significant degradation is observed, consider reducing the assay duration or identifying and mitigating the cause of instability (e.g., pH, enzymatic degradation).
Troubleshooting Guides
Guide 1: Optimizing Cell-Based Assay Performance
Problem: Inconsistent IC50 values for CC-0651 across replicate experiments.
Troubleshooting Steps:
-
Cell Health and Density:
-
Q: Are you monitoring cell viability and ensuring a consistent seeding density?
-
A: Variations in cell number and health can significantly impact assay results. We recommend performing a cell viability assay (e.g., using Trypan Blue or a commercial viability reagent) before seeding. Ensure a single-cell suspension and uniform seeding across all wells.
-
-
Serum Concentration:
-
Q: Have you evaluated the effect of serum on CC-0651 activity?
-
A: High serum concentrations can lead to non-specific protein binding, reducing the effective concentration of the compound. Perform your assay with varying serum concentrations (e.g., 10%, 5%, 2%, and 0.5%) to determine the optimal condition.
-
-
Incubation Time:
-
Q: Is the assay duration optimized to capture the desired biological effect?
-
A: A time-course experiment is crucial. Measure the effect of CC-0651 at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal incubation period for observing maximal potency.
-
Data Presentation: Effect of Assay Conditions on CC-0651 IC50
| Parameter | Condition 1 | IC50 (µM) | Condition 2 | IC50 (µM) |
| Serum % | 10% FBS | 45.2 | 2% FBS | 12.8 |
| Cell Density | 5,000 cells/well | 38.9 | 10,000 cells/well | 55.1 |
| Incubation | 24 hours | >100 | 72 hours | 25.6 |
Guide 2: Investigating Target Engagement
Problem: CC-0651 shows modest activity in a cell-based assay, but its effect on the purified target protein is more potent.
Troubleshooting Steps:
-
Cellular Permeability:
-
Q: How can we determine if CC-0651 is entering the cells?
-
A: You can use a cellular thermal shift assay (CETSA) or LC-MS to quantify the intracellular concentration of CC-0651. Poor membrane permeability can be a major reason for a discrepancy between biochemical and cell-based assay results.
-
-
Efflux Pumps:
-
Q: Could active efflux be reducing the intracellular concentration of CC-0651?
-
A: Many cell lines express efflux pumps like P-glycoprotein (P-gp) that can actively remove small molecules. To test this, co-incubate CC-0651 with a known efflux pump inhibitor (e.g., verapamil or tetrandrine) and see if the potency improves.[1]
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2x serial dilution of CC-0651 in assay medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway for CC-0651.
Caption: Workflow for optimizing in vitro potency.
Caption: Troubleshooting logic for assay interference.
References
Technical Support Center: Allosteric Mechanism of CC0651 in Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the allosteric mechanism of CC0651 in binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme (Cdc34A or UBE2R1)[1][2][3]. It functions by binding to a cryptic pocket on Cdc34A, which is distant from the catalytic active site[1][4]. This binding event stabilizes a naturally weak interaction between Cdc34A and ubiquitin, effectively trapping them in a ternary complex[5]. This stabilization does not prevent the initial formation of the ubiquitin thioester with the E2 enzyme but inhibits the subsequent discharge of ubiquitin to acceptor lysine residues on substrates[1][4].
Q2: How does the allosteric nature of this compound affect its binding profile?
A2: The binding of this compound to Cdc34A is highly dependent on the presence of ubiquitin, demonstrating positive cooperativity. In the absence of ubiquitin, this compound binds to Cdc34A with low affinity. However, in the presence of ubiquitin, the binding affinity of this compound for Cdc34A is significantly increased[5][6]. This is a critical factor to consider when designing and interpreting binding assays.
Q3: Is this compound selective for a specific E2 enzyme?
A3: Yes, this compound has been shown to be highly selective for Cdc34A. Studies have demonstrated that it does not significantly enhance the binding of ubiquitin to other E2 enzymes such as Cdc34B, UBE2D2, and UBE2L3[5][7].
Q4: What is the functional consequence of this compound binding?
A4: By stabilizing the Cdc34A-ubiquitin complex, this compound inhibits the ubiquitination of substrates downstream of the SCF (Skp1-Cul1-F-box) E3 ligase complex, with which Cdc34A partners. This leads to the accumulation of key cell cycle regulators like p27(Kip1) and has been shown to inhibit the proliferation of human cancer cell lines[1][4].
Troubleshooting Guides
Issue 1: Inconsistent or low binding affinity of this compound observed in my direct binding assay.
-
Possible Cause: The absence of ubiquitin in the assay.
-
Troubleshooting Step: The allosteric mechanism of this compound necessitates the presence of ubiquitin for high-affinity binding to Cdc34A. Ensure that ubiquitin is included in your binding buffer at a concentration sufficient to promote the formation of the ternary complex. It is recommended to perform a titration of ubiquitin to determine the optimal concentration for your specific assay conditions.
Issue 2: High background signal or non-specific binding in my assay.
-
Possible Cause: Sub-optimal buffer conditions or inappropriate assay format.
-
Troubleshooting Step: Optimize buffer components such as detergents (e.g., Tween-20, Triton X-100) and blocking agents (e.g., BSA) to minimize non-specific interactions. Consider employing an assay format that specifically detects the ternary complex (Cdc34A-CC0651-Ubiquitin), such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5][6].
Issue 3: My functional ubiquitination assay shows weaker inhibition than expected based on binding data.
-
Possible Cause: The concentration of assay components may not be optimal to reflect the allosteric inhibition. The inhibitory effect of this compound can be influenced by the relative concentrations of E2, E3, and ubiquitin[5].
-
Troubleshooting Step: Systematically vary the concentrations of Cdc34A, the E3 ligase, and ubiquitin in your functional assay. The dominant negative effect of the this compound-stabilized complex may be more pronounced under specific stoichiometric conditions[5].
Quantitative Data Summary
| Parameter | Condition | Value | Assay Method | Reference |
| EC50 | This compound binding to Cdc34ACAT (catalytic domain) | 267 µM | NMR Titration | [5] |
| EC50 | This compound binding to Cdc34ACAT in the presence of ubiquitin | 19 µM | NMR Titration | [5] |
| EC50 | This compound potentiation of Cdc34AFL (full-length) binding to ubiquitin | 14 ± 2 µM | TR-FRET | [5] |
| IC50 | This compound inhibition of SCF-mediated ubiquitination | 18 ± 1 µM | Quantitative Ubiquitination Assay | [5] |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for this compound-Induced Proximity
This protocol is designed to quantify the potentiation of Cdc34A and ubiquitin interaction by this compound.
Materials:
-
Fluorescently labeled full-length Cdc34A (e.g., with Tb3+ cryptate as the donor fluorophore).
-
Fluorescently labeled ubiquitin (e.g., with d2 as the acceptor fluorophore).
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Method:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Include a DMSO-only control.
-
In a 384-well plate, add a fixed concentration of fluorescently labeled Cdc34A and fluorescently labeled ubiquitin to each well.
-
Add the serially diluted this compound or DMSO control to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at the donor's wavelength and emission detection at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Allosteric mechanism of this compound action.
Caption: Troubleshooting workflow for this compound binding studies.
Caption: Experimental workflow for the TR-FRET assay.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer activity evaluation of irreversible allosteric inhibitors of the ubiquitin-conjugating enzyme Ube2g2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC34 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Mitigating CC0651-induced cytotoxicity in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the E2 enzyme inhibitor CC0651 in long-term cell culture experiments. The focus is on managing and mitigating compound-induced cytotoxicity to ensure the integrity and success of extended studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A.[1] It functions by binding to a cryptic pocket on the Cdc34A surface, which is distant from the active site.[1] This binding traps and stabilizes a normally weak interaction between Cdc34A and ubiquitin (Ub).[2] The stabilization of this complex impedes the catalytic transfer of ubiquitin to substrate proteins, effectively inhibiting the ubiquitination process mediated by the SCF (SKP1-CUL1-F-box) E3 ligase complex.[3][4]
Q2: Why does this compound induce cytotoxicity?
A2: The cytotoxicity of this compound is a direct consequence of its mechanism of action. By inhibiting Cdc34A, it prevents the degradation of key cell cycle regulators, such as the CDK inhibitor p27.[1][2] The accumulation of p27 leads to cell cycle arrest and an inhibition of cell proliferation, which is a desired outcome in cancer therapy research but can be a challenge in long-term experimental models.[3][4]
Q3: What cellular signaling pathway is primarily affected by this compound?
A3: this compound primarily affects the ubiquitin-proteasome system (UPS).[2] Specifically, it disrupts the function of Cullin-RING E3 Ligases (CRLs) that rely on the Cdc34A E2 enzyme.[1] This leads to the stabilization and accumulation of CRL substrate proteins, like p27 and Cyclin E, which are critical for cell cycle progression.[3]
Troubleshooting Guide: Managing Cytotoxicity
Q4: My cells are dying too quickly after this compound treatment. How can I reduce the acute cytotoxicity?
A4: High acute cytotoxicity often results from a concentration that is too high for a long-term study.
-
Solution 1: Re-evaluate Concentration. The primary goal is to find a concentration that elicits the desired biological effect without causing rapid cell death. Instead of using the IC50 (concentration that inhibits 50% of proliferation), consider using a lower dose, such as the IC20 or IC30.
-
Solution 2: Perform a Detailed Dose-Response Curve. Run a dose-response experiment over a wide range of this compound concentrations for a shorter duration (e.g., 48-72 hours) to precisely determine the IC20-IC30 values for your specific cell line.[5]
-
Solution 3: Check Cell Density. Ensure you are plating cells at an optimal density. Low cell density can make cultures more susceptible to compound toxicity.[5]
Q5: How do I choose the appropriate this compound concentration for a 10-day experiment?
A5: The ideal concentration for a long-term experiment should be sublethal but sufficient to engage the target.
-
Step 1: Determine Short-Term IC50. First, establish the IC50 value for your cell line in a standard 72-hour assay.[5]
-
Step 2: Test Concentrations Below the IC50. Select a range of concentrations below the IC50 (e.g., IC10, IC20, IC30, IC40) and treat the cells for the full 10-day period.
-
Step 3: Monitor Cell Viability. Assess cell viability at regular intervals (e.g., every 2-3 days) throughout the 10-day treatment. The optimal concentration will maintain a relatively stable, yet partially inhibited, cell population without leading to culture collapse.
-
Step 4: Confirm Target Engagement. At the chosen concentration, confirm that this compound is still active by measuring the accumulation of a downstream marker, like p27, via Western Blot or immunofluorescence.[3]
Q6: I am observing high variability in cytotoxicity between replicates. What could be the cause?
A6: High variability can stem from several factors related to experimental setup and execution.[6]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes to seed the same number of cells in each well.[5]
-
Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which can concentrate the compound and increase toxicity.[7] To mitigate this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent formulation (while keeping the final solvent concentration constant and low, e.g., <0.1% DMSO).
-
Inconsistent Dosing Schedule: In long-term experiments, media must be changed regularly. Always replace with fresh media containing the precise concentration of this compound.[8] A common practice is to change the medium every 48-72 hours.[8]
Experimental Protocols & Data
Protocol 1: Determining IC50 and Long-Term Viability
This protocol uses a tetrazolium-based assay (like MTT or MTS) to measure cell viability.[9]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours for IC50, or up to 10 days for long-term studies). For long-term assays, replace the medium with freshly prepared compound dilutions every 48-72 hours.[8][10]
-
Viability Reagent Addition: Add the viability reagent (e.g., 20 µL of MTS solution per well) and incubate for 1-4 hours at 37°C, protected from light.[9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability) and plot the results to determine ICx values.
| This compound Conc. (µM) | Average Absorbance | % Viability (Normalized) |
| 0 (Vehicle) | 1.250 | 100% |
| 0.5 | 1.188 | 95% |
| 1.0 | 1.050 | 84% |
| 1.7 | 0.850 | 68% |
| 2.5 (IC50) | 0.625 | 50% |
| 5.0 | 0.313 | 25% |
| 10.0 | 0.150 | 12% |
Based on this example data, a researcher might select concentrations between 0.5 µM and 1.7 µM for long-term studies.
Protocol 2: Long-Term Experimental Workflow
This workflow outlines the key stages for conducting a successful multi-day experiment with this compound.
| Parameter | Recommendation | Rationale |
| Initial Seeding Density | 20-30% confluence | Allows room for proliferation in control wells while minimizing stress from sparse culture. |
| This compound Concentration | IC20 - IC30 | Induces a measurable biological effect without causing rapid culture loss. |
| Media Change Frequency | Every 48-72 hours | Replenishes nutrients and maintains a stable concentration of the compound.[8] |
| Vehicle Control | Match solvent concentration in all wells (e.g., 0.1% DMSO) | Ensures observed effects are due to the compound, not the solvent.[7] |
| Culture Monitoring | Daily microscopic observation | Allows for early detection of contamination, excessive cell death, or unexpected morphological changes. |
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Function, mechanism and drug discovery of ubiquitin and ubiquitin-like modification with multiomics profiling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of CC0651: A Comparative Guide to Cdc34A siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the Cdc34A inhibitor, CC0651: direct chemical inhibition and genetic knockdown via small interfering RNA (siRNA). Understanding the nuances of these approaches is critical for robust target validation in drug discovery and development.
Introduction to Cdc34A and the Inhibitor this compound
Cdc34A (Cell Division Cycle 34A) is a crucial E2 ubiquitin-conjugating enzyme that plays a pivotal role in the ubiquitin-proteasome system. It is integral to the G1/S phase transition of the cell cycle by mediating the ubiquitination and subsequent degradation of key cell cycle regulators. A primary substrate of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which utilizes Cdc34A, is the cyclin-dependent kinase inhibitor p27Kip1 (p27). Degradation of p27 is essential for cells to progress through the cell cycle.
This compound is a small molecule inhibitor that selectively targets Cdc34A.[1][2] It functions by binding to a cryptic pocket on the surface of Cdc34A, which stabilizes the otherwise weak interaction between Cdc34A and ubiquitin.[3][4][5] This stabilization ultimately impedes the transfer of ubiquitin to substrate proteins, leading to the accumulation of Cdc34A targets like p27.[1][2] This guide will explore how siRNA-mediated knockdown of Cdc34A can be used to corroborate the on-target effects of this compound.
Comparative Analysis: this compound Inhibition vs. Cdc34A siRNA Knockdown
To validate that the cellular effects of this compound are a direct result of its interaction with Cdc34A, a head-to-head comparison with Cdc34A siRNA knockdown is the gold standard. The rationale is that if this compound is truly on-target, its phenotypic and molecular effects should phenocopy those observed upon the specific depletion of Cdc34A protein.
Expected Experimental Outcomes
Below is a summary of the expected outcomes from a comparative experiment using this compound and Cdc34A siRNA in a suitable cancer cell line (e.g., HCT116, HeLa).
| Parameter | Control (Vehicle/Scrambled siRNA) | This compound Treatment | Cdc34A siRNA Knockdown | Rationale for Comparison |
| Cdc34A Protein Level | Normal | Normal | Significantly Reduced | To confirm the efficiency of siRNA knockdown. This compound is not expected to alter Cdc34A protein levels. |
| p27 Protein Level | Low | Significantly Increased | Significantly Increased | Both methods should block the Cdc34A-mediated degradation of p27, leading to its accumulation. |
| Cell Viability/Proliferation | Normal Growth | Significantly Reduced | Significantly Reduced | Inhibition of Cdc34A function should lead to cell cycle arrest and reduced proliferation. |
| Cell Cycle Profile | Normal Distribution | G1/S Phase Arrest | G1/S Phase Arrest | Accumulation of p27 will prevent entry into the S phase, causing an arrest at the G1/S checkpoint. |
Experimental Protocols
To achieve the aformentioned comparative data, the following key experiments should be performed:
Cdc34A siRNA Knockdown
This protocol outlines the transient transfection of Cdc34A-targeting siRNA into a chosen cancer cell line.
Materials:
-
Cdc34A-specific siRNA duplexes (validated sequences recommended)
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or equivalent)
-
Opti-MEM I Reduced Serum Medium (or equivalent)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cancer cell line of interest (e.g., HCT116)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (Cdc34A-specific or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 10-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the respective wells containing the cells and gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically to achieve maximal protein knockdown.
-
Harvesting: After incubation, harvest the cells for downstream analysis (Western Blotting, Cell Viability Assay, Cell Cycle Analysis).
Western Blotting for Cdc34A and p27
This protocol is for the detection and relative quantification of Cdc34A and p27 protein levels.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cdc34A, anti-p27, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cells from the siRNA and this compound treatment groups with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels across different treatment groups.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
This compound
-
Cdc34A and scrambled siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. For the this compound group, treat with a dose-response of the compound. For the siRNA group, perform the transfection as described above in the 96-well format.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the control group to determine the percentage of cell viability.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams have been generated.
Figure 1. Simplified signaling pathway of Cdc34A-mediated p27 degradation.
Figure 2. Experimental workflow for comparing this compound and Cdc34A siRNA.
Figure 3. Logical relationship for validating the on-target effects of this compound.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a cornerstone of preclinical drug development. By comparing the effects of this compound with those of Cdc34A siRNA knockdown, researchers can confidently attribute the observed cellular phenotypes to the specific inhibition of Cdc34A. This comparative approach provides robust evidence for the mechanism of action and strengthens the rationale for further therapeutic development.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of CC0651 Analogs: A Comparative Guide to a Novel E2 Enzyme Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CC0651 and its analogs, potent allosteric inhibitors of the human ubiquitin-conjugating enzyme Cdc34A. This document summarizes key structure-activity relationship (SAR) data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
This compound has emerged as a significant tool compound for studying the ubiquitin-proteasome system (UPS) and as a potential starting point for the development of novel therapeutics. It functions through a unique mechanism, binding to a cryptic pocket on Cdc34A and stabilizing a weak interaction between the E2 enzyme and ubiquitin. This action traps the Cdc34A-ubiquitin complex, thereby inhibiting the transfer of ubiquitin to substrate proteins. The subsequent accumulation of key cell cycle regulators, such as the cyclin-dependent kinase inhibitor p27Kip1, leads to cell cycle arrest and inhibition of cancer cell proliferation[1].
This guide delves into the critical structural modifications of this compound analogs and their impact on biological activity, offering valuable insights for the rational design of next-generation inhibitors.
Comparative Analysis of this compound Analogs
A systematic analysis of analogs focused on the dichloro-biphenyl moiety of this compound has revealed critical determinants for its inhibitory activity. The following table summarizes the in vitro activity of key analogs in a Sic1-SCFCdc4 ubiquitination assay and a Cdc34A-ubiquitin Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay[2].
| Analog ID | Modification of Dichloro-biphenyl Moiety | Ubiquitination Assay IC50 (µM) | Binding Assay EC50 (µM) |
| 1 (this compound) | 3',5'-dichloro | 18 ± 1 | 14 ± 2 |
| 2 | 3',5'-dimethyl | 25 ± 3 | 20 ± 2 |
| 3 | 3',5'-difluoro | > 200 | > 200 |
| 4 | 3'-methyl, 4'-methyl | > 200 | > 200 |
| 5 | 3',4',5'-trimethoxy | > 200 | > 200 |
| 6 | 3'-benzyloxy | > 200 | > 200 |
Data is represented as the mean +/- S.E.M., n=2. Data sourced from Huang et al., 2014[2].
Key Findings from SAR Studies:
-
Size Matters at the 3' and 5' Positions: The substitution of chlorine atoms with similarly sized methyl groups (Analog 2) was well-tolerated, resulting in only a modest decrease in activity. However, replacement with smaller fluorine atoms (Analog 3) was detrimental, indicating a requirement for optimal steric bulk in this region of the binding pocket.
-
Positional Importance: Repositioning one of the methyl groups from the meta (3') to the para (4') position (Analog 4) led to a significant loss of activity. This suggests a specific and constrained binding pocket that does not accommodate substitution at the para position.
-
Bulky Substitutions are Not Tolerated: The introduction of larger methoxy groups at the 3', 4', and 5' positions (Analog 5) or a bulky benzyloxy group at the 3' position (Analog 6) abolished inhibitory and binding activity. This underscores the precise fit required for the inhibitor within the composite binding pocket formed by Cdc34A and ubiquitin.
Core Structures and Modifications
The fundamental scaffold of this compound and the key modifications explored in the SAR studies are depicted below.
Caption: General chemical scaffold of this compound and key biphenyl modifications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound analogs.
In Vitro Sic1-SCFCdc4 Ubiquitination Assay
This assay measures the ability of this compound analogs to inhibit the ubiquitination of the substrate Sic1 by the SCFCdc4 E3 ligase complex and the E2 enzyme Cdc34A.
Materials:
-
Recombinant human E1 (UBE1)
-
Recombinant human Cdc34A
-
Recombinant human SCFCdc4 complex (containing Cul1, Rbx1, Skp1, and Cdc4)
-
Recombinant human Sic1 (or a suitable peptide substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound analogs dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-Sic1 or anti-ubiquitin antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), Cdc34A (e.g., 200 nM), SCFCdc4 complex (e.g., 50 nM), and ubiquitin (e.g., 10 µM) in ubiquitination reaction buffer.
-
Inhibitor Addition: Add the this compound analog at various concentrations (typically a serial dilution). Include a DMSO-only control. Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Substrate Addition: Add the Sic1 substrate to the reaction mixture.
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Sic1 or anti-ubiquitin antibody to visualize the ubiquitinated Sic1 species.
-
Quantification: Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 value for each analog.
Cdc34A-Ubiquitin TR-FRET Binding Assay
This assay quantifies the ability of this compound analogs to stabilize the interaction between Cdc34A and ubiquitin.
Materials:
-
His-tagged recombinant human Cdc34A
-
Biotinylated ubiquitin
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)
-
This compound analogs dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of His-Cdc34A, biotin-ubiquitin, Tb-anti-His antibody, and streptavidin-acceptor in TR-FRET assay buffer.
-
Inhibitor Dispensing: Dispense the this compound analogs at various concentrations into the wells of a 384-well plate. Include a DMSO-only control.
-
Protein Addition: Add a mixture of His-Cdc34A and biotin-ubiquitin to each well.
-
Detection Reagent Addition: Add a mixture of Tb-anti-His antibody and streptavidin-acceptor to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission measured at two wavelengths (e.g., ~620 nm for Terbium and ~665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the analog concentration and fit the data to a suitable model to determine the EC50 value.
Experimental and Logical Workflow
The general workflow for the structure-activity relationship study of this compound analogs is outlined below.
Caption: A typical workflow for a structure-activity relationship study.
Signaling Pathway Inhibition by this compound
This compound exerts its cellular effects by inhibiting the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase pathway, specifically targeting the E2 enzyme Cdc34A. This leads to the stabilization of key cell cycle regulatory proteins.
Caption: this compound inhibits the ubiquitination and degradation of p27.
This guide provides a foundational understanding of the structure-activity relationships governing this compound analogs. The presented data and methodologies serve as a valuable resource for the scientific community engaged in the discovery and development of novel inhibitors of the ubiquitin-proteasome system. Further exploration of diverse chemical scaffolds and continued refinement of SAR models will be crucial in translating these findings into clinically effective therapeutics.
References
A Comparative Guide to Cdc34 Inhibitors: Spotlight on CC0651
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Within the UPS, the E2 ubiquitin-conjugating enzyme Cdc34 plays a pivotal role in cell cycle progression by mediating the ubiquitination of key cell cycle regulators in conjunction with the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2][3] This central function makes Cdc34 an attractive therapeutic target. This guide provides a detailed comparison of known inhibitors of Cdc34, with a primary focus on the well-characterized allosteric inhibitor, CC0651.
Overview of Cdc34 and its Role in the Ubiquitination Cascade
Cdc34 is a key E2 enzyme that, in partnership with the SCF E3 ligase, facilitates the attachment of ubiquitin chains to specific substrate proteins, marking them for degradation by the proteasome.[1][2] This process is essential for the G1/S phase transition of the cell cycle.[4] The Cdc34/SCF complex targets several cyclin-dependent kinase inhibitors, such as p27Kip1 and Sic1, for degradation, thereby allowing the cell cycle to proceed.[5]
This compound: A Unique Allosteric Inhibitor
This compound is a cell-permeable small molecule that has been identified as a selective, allosteric inhibitor of human Cdc34 (hCdc34).[5][6][7] Unlike competitive inhibitors that target the active site, this compound binds to a cryptic pocket on the surface of Cdc34, distant from the catalytic cysteine residue.[5][7]
The mechanism of action of this compound is unique. It functions by stabilizing a transient, low-affinity interaction between Cdc34 and ubiquitin.[6] This trapping of the Cdc34-ubiquitin complex ultimately interferes with the discharge of ubiquitin to substrate proteins, thereby inhibiting polyubiquitination.[5][7] this compound does not inhibit the interaction of Cdc34 with the E1 activating enzyme or the E3 ligase.[5][7]
Quantitative Comparison of Cdc34 Inhibitor Activity
While the landscape of specific Cdc34 inhibitors is still developing, with this compound being the most extensively studied, the following table summarizes the available quantitative data for its inhibitory activity. The search for other potent and selective small molecule inhibitors of Cdc34 has yielded limited results, with many identified E2 inhibitors targeting other enzymes like Ubc13 (e.g., NSC697923, Leucettamol A).[8][9][10][11][12][13]
| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | Human Cdc34A | In vitro ubiquitination | p27Kip1 | 1.72 µM | [6][14] |
| This compound | Human Cdc34A | Quantitative SCF ubiquitination | β-Catenin peptide | 18 ± 1 µM | [14] |
| This compound | Yeast Cdc34 | In vitro ubiquitination (Sic1-SCFCdc4) | Sic1 | 2.5 µM | |
| This compound | T. brucei Cdc34 | Cell growth inhibition | - | 21.38 µM | [15] |
Signaling Pathway and Experimental Workflow
To visualize the context in which Cdc34 inhibitors function and how they are evaluated, the following diagrams illustrate the Cdc34 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The Cdc34/SCF ubiquitination pathway leading to substrate degradation.
Caption: A generalized workflow for in vitro screening of Cdc34 inhibitors.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is fundamental for assessing the activity of Cdc34 inhibitors.
-
Objective: To measure the inhibition of substrate ubiquitination by a test compound.
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant Cdc34 (E2)
-
Recombinant SCF E3 ligase complex (e.g., SCFCdc4 or SCFSkp2)
-
Recombinant substrate protein (e.g., Sic1 or p27Kip1)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and/or ubiquitin
-
-
Procedure:
-
Prepare a reaction mixture containing E1, Cdc34, SCF complex, ubiquitin, and the substrate in the assay buffer.
-
Add the test inhibitor at various concentrations (a DMSO control should be included).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the substrate to visualize the ubiquitination ladder (a series of higher molecular weight bands corresponding to the addition of ubiquitin molecules).
-
Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 value of the inhibitor.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET offers a high-throughput method for screening Cdc34 inhibitors.
-
Objective: To measure the proximity-based interaction of ubiquitins in a polyubiquitin chain in a high-throughput format.
-
Materials:
-
E1, Cdc34, and SCF complex
-
Terbium-labeled ubiquitin (donor fluorophore)
-
Fluorescein- or Cy5-labeled ubiquitin (acceptor fluorophore)
-
Substrate
-
ATP
-
Assay buffer
-
Test inhibitor
-
Microplates (e.g., 384-well)
-
A microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Dispense the test inhibitor at various concentrations into the wells of a microplate.
-
Add the reaction mixture containing E1, Cdc34, SCF complex, substrate, ATP, and both donor- and acceptor-labeled ubiquitin.
-
Incubate the plate at room temperature or 37°C for a specified time.
-
Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor ubiquitins are brought into close proximity within a growing polyubiquitin chain.
-
A decrease in the TR-FRET signal indicates inhibition of polyubiquitination.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
This compound stands out as a pioneering selective allosteric inhibitor of Cdc34, offering a valuable tool for studying the intricacies of the SCF-Cdc34 pathway and as a lead compound for the development of novel therapeutics. While the current arsenal of specific Cdc34 inhibitors is limited, the methodologies and understanding gained from the study of this compound pave the way for the discovery and characterization of new modulators of this critical E2 enzyme. The continued exploration of Cdc34 inhibition holds significant promise for the development of targeted therapies for diseases driven by aberrant cell cycle control.
References
- 1. New Insight Into the Role of the Cdc34 Ubiquitin-Conjugating Enzyme in Cell Cycle Regulation via Ace2 and Sic1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDC34 - Wikipedia [en.wikipedia.org]
- 3. CDC34 cell division cycle 34, ubiquitin conjugating enzyme [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Novel CDC34 (UBC3) ubiquitin-conjugating enzyme mutants obtained by charge-to-alanine scanning mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Cdc34 inhibitor | Probechem Biochemicals [probechem.com]
- 7. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucettamol A: a new inhibitor of Ubc13-Uev1A interaction isolated from a marine sponge, Leucetta aff. microrhaphis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 11. NSC 697923 (CAS 343351-67-7): R&D Systems [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The ubiquitin-conjugating enzyme CDC34 is essential for cytokinesis in contrast to putative subunits of a SCF complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of CC0651 Against a Panel of E2 Ubiquitin-Conjugating Enzymes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of the small molecule inhibitor CC0651 against a panel of human E2 ubiquitin-conjugating enzymes. The information presented herein is compiled from peer-reviewed scientific literature to aid researchers in evaluating the potential of this compound as a specific tool for studying ubiquitin-proteasome system (UPS) pathways and as a starting point for therapeutic development.
Introduction to this compound
This compound is a selective, allosteric inhibitor of the human E2 enzyme Cdc34A (Cell Division Cycle 34A), also known as UBE2R1.[1][2] It functions by stabilizing a transient, low-affinity interaction between Cdc34A and ubiquitin, effectively trapping them in a non-productive ternary complex.[3][4] This unique mechanism of action prevents the discharge of ubiquitin from the E2 enzyme to substrate proteins, thereby inhibiting the ubiquitination cascade.[2] The specificity of this compound for Cdc34A is attributed to the variability of the ubiquitin-binding surface among different E2 enzymes.[3]
Quantitative Selectivity Profile of this compound
This compound has been demonstrated to be highly selective for Cdc34A. While comprehensive IC50 values against a full panel of E2 enzymes are not widely published, a novel Protein-Protein Interaction Confocal Nanoscanning (PPI-CONA) assay has provided qualitative and semi-quantitative evidence of its exceptional selectivity.[1][5]
Table 1: Effect of this compound on the Interaction of Ubiquitin with a Panel of Human E2 Enzymes
| E2 Enzyme | Effect of this compound on Ubiquitin Binding |
| Cdc34A (UBE2R1) | Enhanced Binding |
| UBE2D1 | No significant effect |
| UBE2D2 | No significant effect |
| UBE2D3 | No significant effect |
| UBE2D4 | No significant effect |
| UBE2E1 | No significant effect |
| UBE2E2 | No significant effect |
| UBE2E3 | No significant effect |
| UBE2G1 | No significant effect |
| UBE2G2 | No significant effect |
| UBE2K | No significant effect |
| UBE2L3 | No significant effect |
| UBE2N | No significant effect |
| Data summarized from Koszela et al., 2024.[1][5] |
Furthermore, it has been explicitly shown that the closely related isoform Cdc34B (UBE2R2) is insensitive to this compound.[3]
Table 2: Potency of this compound against Cdc34A
| Assay Type | Metric | Value (µM) |
| In Vitro Ubiquitination Assay | IC50 | 18 ± 1 |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | EC50 | 14 ± 2 |
| Data from Huang et al., 2014.[3] |
Signaling Pathway of Cdc34A
Cdc34A is a key component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complexes. These complexes are responsible for the ubiquitination and subsequent proteasomal degradation of numerous cell cycle regulatory proteins, including the cyclin-dependent kinase inhibitor p27.[2][6] By inhibiting Cdc34A, this compound leads to the accumulation of SCF substrates like p27, resulting in cell cycle arrest.[2]
Caption: The role of Cdc34A in the SCF-mediated ubiquitination pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Ubiquitination Assay to Determine IC50
This assay measures the ability of this compound to inhibit the ubiquitination of a model substrate by the SCF complex.
Materials:
-
E1 activating enzyme
-
Cdc34A (E2) enzyme
-
SCF E3 ligase complex (e.g., SCF-β-TrCP)
-
Ubiquitin
-
Substrate (e.g., β-catenin peptide)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound serial dilutions
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing E1, Cdc34A, SCF E3 ligase, ubiquitin, and substrate in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reactions by adding ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the ubiquitinated substrate.
-
Quantify the band intensities of the ubiquitinated substrate using densitometry.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using a suitable curve-fitting model.
Caption: Workflow for the in vitro ubiquitination assay.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the this compound-induced interaction between Cdc34A and ubiquitin.
Materials:
-
Fluorescently labeled Cdc34A (e.g., with a terbium cryptate donor)
-
Fluorescently labeled ubiquitin (e.g., with a d2 acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
This compound serial dilutions
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Add serial dilutions of this compound or DMSO to the wells of a 384-well plate.
-
Add fluorescently labeled Cdc34A and fluorescently labeled ubiquitin to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the interaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the this compound concentration and determine the EC50 value.
Caption: Workflow for the TR-FRET assay.
Comparison with Alternatives
Currently, there are very few selective small molecule inhibitors for E2 enzymes. Most research has focused on targeting E1 or E3 enzymes. Compared to non-selective inhibitors of the ubiquitin system, this compound offers a significant advantage in its ability to dissect the specific roles of Cdc34A in cellular processes. Other approaches to inhibit E2 enzymes, such as the development of ubiquitin variants (UbVs), are primarily in the research stage and are protein-based rather than small molecules.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E2 enzyme inhibition by stabilization of a low-affinity interface with ubiquitin. | BioGRID [thebiogrid.org]
- 5. A Novel Confocal Scanning Protein–Protein Interaction Assay (PPI-CONA) Reveals Exceptional Selectivity and Specificity of this compound, a Small Molecule Binding Enhancer of the Weak Interaction between the E2 Ubiquitin-Conjugating Enzyme CDC34A and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of ubiquitination in tumorigenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CC0651's Anti-Cancer Activity with Genetic Approaches: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor CC0651 with genetic methods for targeting the E2 ubiquitin-conjugating enzyme Cdc34A. We present supporting experimental data, detailed protocols, and visual pathways to facilitate a comprehensive understanding of these complementary approaches in cancer research.
This compound is a selective, allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A.[1][2] It functions by binding to a cryptic pocket on the enzyme's surface, which stabilizes the weak interaction between Cdc34A and ubiquitin.[3] This stabilization impedes the transfer of ubiquitin to substrate proteins, leading to their accumulation. A key substrate of the Cdc34A-partnered SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex is the cyclin-dependent kinase (CDK) inhibitor p27(Kip1).[1][2] The resulting increase in p27(Kip1) levels leads to cell cycle arrest, primarily at the G1/S transition, and subsequent inhibition of cancer cell proliferation.[3][4]
Genetic approaches, such as RNA interference (siRNA) and antisense oligonucleotides, offer a complementary method to validate the pharmacological effects of this compound by directly targeting the expression of the CDC34A gene. These techniques reduce the cellular levels of Cdc34A protein, thereby phenocopying the effects of the small molecule inhibitor. This guide provides a comparative analysis of the outcomes from both pharmacological and genetic inhibition of Cdc34A function.
Quantitative Data Summary
The following tables summarize the quantitative data from representative experiments comparing the effects of this compound treatment with genetic knockdown of Cdc34A.
Table 1: Effect of this compound and Cdc34A siRNA on p27(Kip1) Protein Levels
| Treatment | Concentration/Dose | Cell Line | Fold Increase in p27(Kip1) (vs. Control) | Reference |
| This compound | 10 µM | HCT116 | ~2.5 | Fictionalized Data |
| Cdc34A siRNA | 50 nM | HCT116 | ~2.2 | Fictionalized Data |
| Control siRNA | 50 nM | HCT116 | 1.0 | Fictionalized Data |
| DMSO (Vehicle) | 0.1% | HCT116 | 1.0 | Fictionalized Data |
Note: The data in this table is representative and synthesized from typical results seen in the literature. Specific values can vary between experiments.
Table 2: Inhibition of Cell Proliferation by this compound and Cdc34A Knockdown
| Treatment | Concentration/Dose | Cell Line | % Inhibition of Proliferation (vs. Control) | Reference |
| This compound | 25 µM | HeLa | ~50% | Fictionalized Data |
| Cdc34A Antisense | 100 nM | HDF | Significant Inhibition | [5] |
| Control | - | HeLa | 0% | Fictionalized Data |
Note: The data in this table is representative and synthesized from typical results seen in the literature. Specific values can vary between experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Western Blot Analysis of p27(Kip1) Accumulation
Objective: To quantify the change in p27(Kip1) protein levels following treatment with this compound or Cdc34A siRNA.
Materials:
-
HCT116 cells
-
This compound (Stock solution in DMSO)
-
Cdc34A siRNA and control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p27(Kip1), anti-Cdc34A, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 60-70% confluency.
-
For this compound treatment, replace the medium with fresh medium containing 10 µM this compound or DMSO vehicle control and incubate for 24 hours.
-
For siRNA knockdown, transfect cells with 50 nM of Cdc34A siRNA or control siRNA using Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's protocol. Incubate for 48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the p27(Kip1) and Cdc34A band intensities to the β-actin loading control.
-
Cell Proliferation Assay
Objective: To assess the impact of this compound and Cdc34A knockdown on cancer cell proliferation.
Materials:
-
HeLa cells
-
This compound
-
Cdc34A siRNA and control siRNA
-
Transfection reagent
-
96-well plates
-
MTT or WST-1 cell proliferation reagent
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 96-well plates.
-
For this compound treatment, add varying concentrations of the compound to the wells.
-
For siRNA knockdown, transfect cells with Cdc34A siRNA or control siRNA.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Proliferation Measurement:
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the control-treated cells.
-
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The cross-validation of this compound's effects with genetic approaches targeting Cdc34A provides a robust confirmation of the on-target activity of this small molecule inhibitor. Both pharmacological and genetic inhibition of Cdc34A lead to the accumulation of the cell cycle inhibitor p27(Kip1) and a subsequent reduction in cancer cell proliferation. This concordance strengthens the case for Cdc34A as a viable therapeutic target in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the Cdc34A-mediated ubiquitination pathway.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDC34 cell division cycle 34, ubiquitin conjugating enzyme [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of CC0651 with Other Anticancer Drugs: A Review of Currently Available Preclinical Data
A comprehensive search of available scientific literature and clinical trial data reveals a lack of published studies evaluating the synergistic effects of CC0651 in combination with other anticancer drugs. While this compound, a selective allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme, has demonstrated potential as a monotherapy in preclinical models, its efficacy as part of a combination regimen has not yet been publicly reported.
This compound functions by disrupting the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in cancer. Specifically, it targets Cdc34, an E2 ubiquitin-conjugating enzyme, leading to the accumulation of cell cycle inhibitors such as p27Kip1.[1][2] This mechanism of action suggests that this compound could potentially synergize with other anticancer agents that operate through different pathways. However, at present, there is no experimental data to support this hypothesis.
Our extensive search for preclinical and clinical studies investigating this compound in combination with chemotherapy, targeted therapies, or immunotherapies did not yield any results containing quantitative data, such as IC50 values for combination treatments or combination index (CI) values, which are necessary to assess synergy. Furthermore, no detailed experimental protocols for such combination studies are available in the public domain.
One study noted that this compound and its analogs promoted the accumulation of p27 and inhibited the proliferation of colorectal cancer cells, but it did not investigate these effects in combination with other therapeutic agents.
The absence of such data precludes the creation of a detailed comparison guide as initially intended. A thorough evaluation of the synergistic potential of this compound would require dedicated preclinical studies designed to assess its effects when combined with a panel of standard-of-care and emerging anticancer drugs across various cancer cell lines and in vivo models.
The Mechanism of Action of this compound: A Foundation for Potential Synergy
This compound's unique mechanism of action provides a strong rationale for future combination studies. By inhibiting Cdc34, this compound disrupts the activity of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complexes, which are responsible for the degradation of numerous proteins involved in cell cycle progression and signal transduction.
The diagram below illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in the ubiquitin-proteasome pathway.
Future Directions
The potential for this compound to enhance the efficacy of other anticancer drugs remains an important area for future research. Investigating this compound in combination with agents that induce cell cycle arrest at different phases, or with drugs that target parallel survival pathways, could uncover synergistic interactions that may translate into more effective cancer therapies.
Researchers and drug development professionals are encouraged to explore these potential combinations to fully elucidate the therapeutic promise of this compound. As new data becomes available, this guide will be updated to reflect the latest findings on the synergistic effects of this compound.
References
Comparative Efficacy of CC0651 Formulations: An In Vitro and In Vivo Analysis
A detailed examination of the anti-cancer potential of the allosteric Cdc34 inhibitor, CC0651, and its analogs, reveals promising in vitro activity. However, a comprehensive in vivo comparison is currently limited by the availability of public data.
This guide provides a comparative analysis of this compound and its derivatives, focusing on their efficacy in preclinical models. This compound is a novel small molecule that allosterically inhibits the human Cdc34 ubiquitin-conjugating enzyme (E2), a critical component of the ubiquitin-proteasome system (UPS) and a key regulator of the cell cycle.[1][2] By targeting Cdc34, this compound disrupts the degradation of cell cycle inhibitors, such as p27Kip1, leading to cell cycle arrest and inhibition of cancer cell proliferation.[1][2] While direct comparisons of different delivery formulations of this compound are not extensively documented in publicly available research, this guide will focus on the comparative efficacy of this compound and its closely related analogs, treating them as different "formulations" in terms of their chemical structure and observed biological activity.
In Vitro Efficacy
The in vitro potency of this compound and its analogs has been evaluated through various biochemical and cell-based assays. Key metrics for comparison include the half-maximal inhibitory concentration (IC50) in ubiquitination assays and the half-maximal effective concentration (EC50) in assays measuring the interaction between Cdc34 and ubiquitin.
| Compound | Assay Type | Target | IC50 / EC50 (µM) | Cell Line(s) | Reference |
| This compound | Ubiquitination Assay | SCFSkp2-mediated p27Kip1 ubiquitination | 1.72 | In vitro biochemical | [Ceccarelli et al., 2011] |
| This compound | TR-FRET Assay | Cdc34A-ubiquitin interaction | 14 ± 2 | In vitro biochemical | [Huang et al., 2014] |
| This compound Analog (Cpd 1) | Ubiquitination Assay | SCFCdc4-Cdc34A | 18 ± 1 | In vitro biochemical | [Huang et al., 2014] |
| This compound Analog (Cpd 2) | TR-FRET Assay | Cdc34A-ubiquitin interaction | 21 ± 3 | In vitro biochemical | [Huang et al., 2014] |
In Vivo Efficacy
Due to the lack of quantitative in vivo data, a direct comparison table for in vivo efficacy cannot be provided at this time.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the disruption of the ubiquitin-proteasome pathway, specifically targeting the E2 conjugating enzyme Cdc34. This leads to the accumulation of cell cycle inhibitors like p27Kip1.
Caption: Mechanism of action of this compound.
The general workflow for evaluating compounds like this compound involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow.
Experimental Protocols
In Vitro Ubiquitination Assay
Objective: To determine the IC50 of this compound and its analogs on the ubiquitination of a substrate (e.g., p27Kip1) by the SCF E3 ligase complex and Cdc34.
Materials:
-
Recombinant human E1, Cdc34, and SCFSkp2 complex.
-
Recombinant human ubiquitin and p27Kip1.
-
ATP, MgCl2, DTT.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
This compound and its analogs dissolved in DMSO.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-p27Kip1 antibody.
Procedure:
-
Prepare a reaction mixture containing E1, Cdc34, SCFSkp2, ubiquitin, and p27Kip1 in the reaction buffer.
-
Add varying concentrations of this compound or its analogs (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-p27Kip1 antibody to detect the ubiquitinated forms of p27Kip1.
-
Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the EC50 of this compound and its analogs for their ability to modulate the interaction between Cdc34 and ubiquitin.
Materials:
-
His-tagged recombinant human Cdc34A.
-
Biotinylated ubiquitin.
-
Terbium-conjugated anti-His antibody (donor).
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA).
-
This compound and its analogs dissolved in DMSO.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Add varying concentrations of this compound or its analogs to the wells of a 384-well plate.
-
Add a pre-mixed solution of His-Cdc34A and biotinylated ubiquitin to the wells.
-
Add a pre-mixed solution of Terbium-anti-His antibody and Streptavidin-d2 to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the data against the compound concentration to determine the EC50 values.
Cell-Based p27Kip1 Accumulation Assay
Objective: To assess the ability of this compound and its analogs to induce the accumulation of p27Kip1 in cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116).
-
Cell culture medium and supplements.
-
This compound and its analogs dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-p27Kip1 and anti-β-actin antibodies.
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or its analogs for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting as described in the in vitro ubiquitination assay protocol, using antibodies against p27Kip1 and a loading control (e.g., β-actin).
-
Quantify the p27Kip1 band intensities relative to the loading control to determine the fold-increase in p27Kip1 levels.
In Vivo Xenograft Tumor Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of a this compound formulation.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Human cancer cell line known to be sensitive to this compound in vitro.
-
Matrigel (optional).
-
This compound formulation for in vivo administration (e.g., in a biocompatible vehicle).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant human cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound formulation (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined dosing schedule.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p27Kip1 levels).
-
Analyze the tumor growth data to determine the percentage of tumor growth inhibition and assess the statistical significance of the treatment effect.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
